7-Bromoquinolin-4-ol
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
7-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBEWNXEGDQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002481 | |
| Record name | 7-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82121-06-0 | |
| Record name | 7-Bromo-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82121-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromoquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromoquinolin-4-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 7-Bromoquinolin-4-ol. The information is curated for professionals in chemical research and drug development who are interested in quinoline derivatives as building blocks for pharmacologically active molecules. All quantitative data is summarized in structured tables for clarity and comparative analysis.
Core Chemical Identity and Structure
This compound, also known as 7-Bromo-4-hydroxyquinoline, is a heterocyclic organic compound. It belongs to the quinoline family, which forms the core structure of many biologically active compounds. Its chemical structure consists of a quinoline ring system substituted with a bromine atom at position 7 and a hydroxyl group at position 4. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.
The structural and identifying information for this compound is detailed in the table below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 7-Bromo-4-hydroxyquinoline, 7-Bromo-4-quinolinol[1] |
| CAS Number | 82121-06-0[1] |
| Molecular Formula | C₉H₆BrNO[1] |
| Molecular Weight | 224.05 g/mol [1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)N=C1O |
| InChI | InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)[1] |
| InChIKey | GGCBEWNXEGDQAP-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound determine its behavior in different solvents and reaction conditions. These properties are essential for designing synthetic routes and for purification processes. The compound typically appears as a brown solid.[1]
Table 2: Physicochemical Data for this compound
| Property | Value |
| Melting Point | 279-281 °C[1] |
| Boiling Point (Predicted) | 370.7 ± 22.0 °C[1] |
| Density (Predicted) | 1.705 ± 0.06 g/cm³[1] |
| pKa (Predicted) | 3.83 ± 0.40[1] |
| Storage Temperature | Room Temperature, under inert atmosphere[1] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound were not available in the cited search results, a general workflow for the synthesis, purification, and characterization of related quinoline derivatives can be described. Methodologies for similar compounds, such as 7-bromoquinolin-8-ol, involve the bromination of a quinoline precursor using a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent such as chloroform.[2][3]
General Experimental Workflow:
A typical synthesis protocol would follow the logical steps of reaction, monitoring, workup, purification, and characterization.
-
Reaction Setup: The precursor (e.g., a quinolin-4-ol derivative) is dissolved in an appropriate solvent, and the brominating agent is added, often portion-wise and at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) to determine when the starting material has been consumed.[2]
-
Workup: Once the reaction is complete, the mixture is typically quenched and washed. For instance, an organic layer may be washed with an aqueous solution like sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.[2][3]
-
Purification: The crude product is purified to remove unreacted starting materials and byproducts. A common method is column chromatography over alumina or silica gel, using a solvent system such as ethyl acetate/hexane.[2][3]
-
Characterization: The final, purified product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
References
An In-depth Technical Guide to 7-Bromoquinolin-4-ol (CAS Number: 82121-06-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoquinolin-4-ol is a halogenated derivative of quinolin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. The quinoline core is a prevalent structural motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 7-position of the quinolin-4-ol ring system can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity and potential as a drug candidate or a key intermediate in the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical and spectroscopic data, detailed synthesis protocols, and an exploration of its biological activities with a focus on its potential as an antibacterial agent.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 82121-06-0 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| Appearance | Solid |
| Melting Point | >280 °C |
| Boiling Point | 370.7 °C (Predicted) |
| Density | 1.705 g/cm³ (Predicted) |
| Solubility | Information not available |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts (ppm) or m/z |
| ¹H NMR | Aromatic protons expected in the range of 7.0-8.5 ppm. The proton on the C2 position may appear as a doublet around 6.5-7.0 ppm, and the proton on the C3 position as a doublet around 7.8-8.2 ppm. The protons on the benzene ring will show characteristic splitting patterns based on their coupling. |
| ¹³C NMR | Aromatic carbons are expected in the range of 110-150 ppm. The carbonyl carbon (C4) would appear further downfield, typically >160 ppm. |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ would be observed at m/z 223 and an [M+2]⁺ peak of similar intensity at m/z 225, characteristic of a molecule containing one bromine atom. |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for the preparation of 4-hydroxyquinolines, such as the Conrad-Limpach synthesis or the Gould-Jacobs reaction, starting from 3-bromoaniline.
Experimental Protocol: Conrad-Limpach Synthesis
This method involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.
Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)crotonate
-
Materials: 3-bromoaniline, ethyl acetoacetate, glacial acetic acid (catalyst), toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate in toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate.
-
Purify the crude product by recrystallization from ethanol.
-
Step 2: Thermal Cyclization to this compound
-
Materials: Ethyl 3-(3-bromophenylamino)crotonate, high-boiling point solvent (e.g., Dowtherm A or mineral oil).
-
Procedure:
-
Add the purified intermediate from Step 1 to a high-boiling point solvent in a suitable reaction vessel.
-
Heat the mixture to approximately 250 °C to induce cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product will precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
Further purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Conrad-Limpach synthesis of this compound.
Experimental Protocol: Gould-Jacobs Reaction
This reaction provides an alternative route to 4-hydroxyquinolines.
-
Materials: 3-bromoaniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling point solvent (e.g., diphenyl ether).
-
Procedure:
-
React 3-bromoaniline with DEEM at elevated temperatures (100-140 °C) to form the anilinomethylenemalonate intermediate.
-
The intermediate is then cyclized at a higher temperature (around 250 °C) in a high-boiling point solvent.
-
The resulting ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is saponified using an aqueous base (e.g., NaOH).
-
Acidification followed by decarboxylation (by heating) yields this compound.
-
Gould-Jacobs reaction pathway for this compound.
Biological Activity and Potential Applications
Quinoline derivatives are well-documented for their broad-spectrum antibacterial activity.[1] The likely mechanism of action for many quinolone-based antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[2]
Potential Antibacterial Mechanism of Action
While specific studies on this compound are limited, its structural similarity to known quinolone antibiotics suggests it may act as an inhibitor of bacterial type II topoisomerases. The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.
Proposed mechanism of antibacterial action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[1]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), this compound stock solution (in DMSO), bacterial culture (e.g., Staphylococcus aureus, Escherichia coli), 0.5 McFarland turbidity standard.
-
Procedure:
-
Prepare a bacterial inoculum in MHB, adjusted to a turbidity of 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of the microtiter plate.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
References
Spectroscopic Profile of 7-Bromo-4-hydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-bromo-4-hydroxyquinoline. Due to the limited availability of a complete, unified experimental dataset in publicly accessible databases, this guide presents a representative spectroscopic profile based on characteristic data from closely related analogs and general principles of spectroscopic analysis for quinoline derivatives. The information herein is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this compound in medicinal chemistry and drug discovery.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 7-bromo-4-hydroxyquinoline.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11.5 | br s | - | OH |
| ~8.10 | d | ~8.5 | H-5 |
| ~7.85 | d | ~1.8 | H-8 |
| ~7.50 | dd | ~8.5, 1.8 | H-6 |
| ~7.40 | d | ~5.0 | H-2 |
| ~6.50 | d | ~5.0 | H-3 |
Solvent: DMSO-d₆
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C-4 |
| ~148 | C-8a |
| ~140 | C-2 |
| ~138 | C-7 |
| ~127 | C-5 |
| ~126 | C-6 |
| ~122 | C-4a |
| ~118 | C-8 |
| ~110 | C-3 |
Solvent: DMSO-d₆
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch |
| ~3100 | Medium | Ar-H stretch |
| ~1640 | Strong | C=O stretch (keto-tautomer) |
| ~1600, 1580, 1470 | Medium-Strong | C=C aromatic ring stretch |
| ~1250 | Medium | C-O stretch |
| ~850 | Strong | C-Br stretch |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 223/225 | ~100 / ~98 | [M]⁺ / [M+2]⁺ |
| 195/197 | Moderate | [M-CO]⁺ |
| 144 | Moderate | [M-Br]⁺ |
| 116 | Moderate | [M-Br-CO]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 7-bromo-4-hydroxyquinoline (approximately 10-15 mg) is prepared in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Spectroscopy: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlet peaks for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The IR spectrum of solid 7-bromo-4-hydroxyquinoline is obtained using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is observed for bromine-containing fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like 7-bromo-4-hydroxyquinoline.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.
Physical properties of 7-Bromoquinolin-4-ol (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 7-Bromoquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes its melting point and available information on its solubility, details relevant experimental protocols, and presents logical workflows and biological signaling pathways associated with quinoline derivatives.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The available quantitative data is summarized below.
| Property | Value | Source |
| Melting Point | 279-281 °C | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Solubility | Data not available. Expected to have low aqueous solubility and higher solubility in organic solvents. | Inferred from related compounds |
Experimental Protocols
Precise determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the melting point and solubility of crystalline solids like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high accuracy using the capillary method.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor. The sample should be positioned in the heating block or oil bath to ensure uniform heat distribution.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound in a specific solvent is a critical parameter for various applications, including formulation and bioavailability studies. The shake-flask method is a widely accepted technique for this determination.
-
System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, thermostated vessel.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The solubility is then expressed in units such as mg/mL or g/100mL.
Visualized Workflows and Pathways
To provide a clearer understanding of the practical applications and biological context of quinoline derivatives, the following diagrams, generated using the DOT language, illustrate a relevant synthetic workflow and a key biological signaling pathway.
Caption: Experimental workflow for the synthesis of quinoline Schiff bases.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.[2]
References
Tautomerism of 7-bromo-4-hydroxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the tautomeric properties of 7-bromo-4-hydroxyquinoline. By synthesizing available data from related compounds and theoretical studies, this document offers insights into the structural and electronic characteristics of its tautomeric forms, outlines relevant experimental methodologies, and presents a framework for its analysis in research and drug development contexts. While specific experimental data for 7-bromo-4-hydroxyquinoline is limited in publicly accessible literature, this guide extrapolates from closely related 4-hydroxyquinoline derivatives to provide a robust predictive overview.
Introduction to Tautomerism in 4-Hydroxyquinolines
4-Hydroxyquinoline and its derivatives can exist in two primary tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). This equilibrium is a critical aspect of their chemical behavior, influencing their reactivity, spectroscopic properties, and biological activity. The position of this equilibrium is sensitive to a variety of factors including the electronic nature of substituents, solvent polarity, and temperature.[1][2] For many substituted 4-hydroxyquinolines, the keto form is thermodynamically more stable, particularly in polar solvents.[3]
The tautomeric equilibrium between the enol and keto forms of 7-bromo-4-hydroxyquinoline is a crucial factor in its chemical and pharmacological profile. The bromine atom at the 7-position, being an electron-withdrawing group, can influence the electron density distribution within the quinoline ring system and thereby affect the stability of the tautomers.
Tautomeric Forms of 7-bromo-4-hydroxyquinoline
The two principal tautomers of 7-bromo-4-hydroxyquinoline are the enol (7-bromo-4-hydroxyquinoline) and the keto (7-bromo-1H-quinolin-4-one) forms.
Data Presentation: Spectroscopic Signatures of Tautomers
The differentiation between the enol and keto tautomers is primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Below are expected and comparative data based on studies of similar 4-hydroxyquinoline derivatives.
NMR Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for identifying the predominant tautomeric form in solution. The chemical shifts of key nuclei are significantly different between the enol and keto forms.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of 7-bromo-4-hydroxyquinoline in a Polar Solvent (e.g., DMSO-d₆)
| Proton | Enol Form (Predicted) | Keto Form (Predicted) | Rationale for Difference |
| H2 | 8.5 - 8.7 | 7.9 - 8.1 | H2 is deshielded in the aromatic enol form. |
| H3 | 7.0 - 7.2 | 6.1 - 6.3 | H3 is adjacent to a C=C bond in the keto form, leading to a more shielded environment. |
| H5 | 8.0 - 8.2 | 7.8 - 8.0 | Subtle shifts due to changes in overall ring aromaticity. |
| H6 | 7.4 - 7.6 | 7.3 - 7.5 | Minor changes in electronic environment. |
| H8 | 8.1 - 8.3 | 7.9 - 8.1 | Changes in proximity to the nitrogen and overall ring currents. |
| N-H | - | 11.5 - 12.5 | Presence of a distinct N-H proton signal in the keto form. |
| O-H | 10.0 - 11.0 | - | Presence of a phenolic O-H signal in the enol form. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of 7-bromo-4-hydroxyquinoline in a Polar Solvent (e.g., DMSO-d₆)
| Carbon | Enol Form (Predicted) | Keto Form (Predicted) | Rationale for Difference |
| C2 | ~150 | ~140 | Change in hybridization and proximity to nitrogen. |
| C3 | ~110 | ~105 | Shielded in the keto form due to the adjacent C=O. |
| C4 | ~175 | ~178 | C4 is a carbonyl carbon in the keto form, resulting in a significant downfield shift. |
| C4a | ~140 | ~125 | Change in aromaticity of the carbocyclic ring. |
| C5 | ~128 | ~126 | Minor shifts. |
| C6 | ~125 | ~124 | Minor shifts. |
| C7 | ~120 | ~118 | Site of bromination. |
| C8 | ~122 | ~120 | Minor shifts. |
| C8a | ~148 | ~140 | Change in aromaticity of the heterocyclic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy provides key information about the functional groups present in each tautomer.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomers
| Functional Group | Enol Form (Predicted) | Keto Form (Predicted) | Vibrational Mode |
| O-H stretch | 3200 - 3600 (broad) | - | Phenolic hydroxyl |
| N-H stretch | - | 3000 - 3400 | Amide N-H |
| C=O stretch | - | 1640 - 1680 | Amide carbonyl |
| C=C/C=N stretch | 1500 - 1620 | 1500 - 1620 | Aromatic ring vibrations |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for studying the tautomerism of 7-bromo-4-hydroxyquinoline.
Synthesis of 7-bromo-4-hydroxyquinoline
A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[4] The following is a representative protocol.
Materials:
-
3-Bromoaniline
-
Diethyl malonate
-
Diphenyl ether (or another high-boiling solvent)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of 3-bromoaniline and diethyl malonate is heated, typically at around 140-150 °C, to form the intermediate diethyl ((3-bromophenyl)amino)methylenemalonate. The ethanol produced during the reaction is removed by distillation.
-
Thermal Cyclization: The intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C. This induces intramolecular cyclization to form the quinoline ring system.
-
Isolation and Purification: After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration and washed. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Spectroscopic Analysis of Tautomeric Equilibrium
Objective: To determine the ratio of enol to keto tautomers in different solvents.
Protocol: NMR Spectroscopy
-
Sample Preparation: Prepare solutions of 7-bromo-4-hydroxyquinoline at a concentration of approximately 10 mg/mL in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 25 °C).
-
Data Analysis:
-
Identify the characteristic signals for both the enol and keto forms in the ¹H NMR spectra.
-
Integrate the area of a well-resolved, non-overlapping peak for each tautomer.
-
Calculate the molar ratio of the two tautomers from the ratio of the integrated peak areas.
-
The equilibrium constant (K_T = [keto]/[enol]) can then be determined.
-
Factors Influencing Tautomeric Equilibrium
Solvent Effects
The polarity of the solvent plays a significant role in the position of the tautomeric equilibrium.[5] Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar keto tautomer. In contrast, non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding.
Substituent Effects
The electronic properties of substituents on the quinoline ring influence the relative stabilities of the tautomers. The electron-withdrawing nature of the bromine atom at the 7-position is expected to decrease the electron density in the carbocyclic ring. This may have a modest effect on the tautomeric equilibrium compared to substituents on the heterocyclic ring.
Conclusion
The tautomerism of 7-bromo-4-hydroxyquinoline is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and materials science. While direct experimental data is sparse, a comprehensive understanding can be built upon the well-established principles of tautomerism in related 4-hydroxyquinoline systems. Spectroscopic techniques, particularly NMR, are indispensable for characterizing the tautomeric equilibrium. Further experimental and computational studies on 7-bromo-4-hydroxyquinoline are warranted to fully elucidate its properties and potential.
References
- 1. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 7-Bromoquinolin-4-ol from 3-bromoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 7-bromoquinolin-4-ol, a valuable heterocyclic compound, commencing from the readily available starting material, 3-bromoaniline. The primary synthetic route discussed is the Gould-Jacobs reaction, a robust and well-established method for the preparation of 4-hydroxyquinoline derivatives.[1][2] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its application in a laboratory setting.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The synthesis of this compound from 3-bromoaniline is efficiently achieved through the Gould-Jacobs reaction. This multi-step process involves the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and finally decarboxylation to yield the desired 4-hydroxyquinoline.[1][3]
The overall reaction sequence is as follows:
-
Condensation: 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl (3-bromophenylaminomethylene)malonate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to yield ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
-
Saponification: The resulting ester is hydrolyzed, typically using a strong base, to form 7-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Decarboxylation: The carboxylic acid intermediate is then heated, often in a high-boiling solvent, to induce decarboxylation and afford the final product, this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound from 3-bromoaniline.
Step 1: Synthesis of Diethyl (3-bromophenylaminomethylene)malonate
Materials:
-
3-Bromoaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture, with stirring, at a temperature of 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature. The crude product is often a solid or a viscous oil.
-
The crude diethyl (3-bromophenylaminomethylene)malonate can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Materials:
-
Diethyl (3-bromophenylaminomethylene)malonate
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
Procedure:
-
The purified diethyl (3-bromophenylaminomethylene)malonate is added to a high-boiling point solvent in a reaction vessel equipped for high-temperature reactions.
-
The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.[3] The reaction is maintained at this temperature for 30-60 minutes.
-
The reaction progress can be monitored by TLC.
-
After the reaction is complete, the mixture is allowed to cool. The precipitated solid product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.
-
The collected solid is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.
Step 3: Synthesis of 7-bromo-4-hydroxyquinoline-3-carboxylic acid
Materials:
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) or other suitable acid for neutralization
Procedure:
-
The crude or purified ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is suspended in a solution of sodium hydroxide (e.g., 10-20% aqueous solution) or potassium hydroxide in ethanol.
-
The mixture is heated to reflux for 1-3 hours to effect saponification of the ester.
-
After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the 7-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
Step 4: Synthesis of this compound
Materials:
-
7-bromo-4-hydroxyquinoline-3-carboxylic acid
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
The 7-bromo-4-hydroxyquinoline-3-carboxylic acid is suspended in a high-boiling point solvent like diphenyl ether.
-
The mixture is heated to a temperature sufficient to induce decarboxylation, typically in the range of 250-280°C. The evolution of carbon dioxide gas will be observed.
-
The reaction is continued until the gas evolution ceases, indicating the completion of the decarboxylation.
-
Upon cooling, the product, this compound, will precipitate from the solvent.
-
The solid product is collected by filtration and washed with a low-boiling solvent like hexane to remove the residual high-boiling solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound. Please note that specific yields for this exact multi-step synthesis can vary, and the provided values are representative for Gould-Jacobs reactions.
| Step | Reactants | Product | Typical Reaction Conditions | Typical Yield |
| 1. Condensation | 3-Bromoaniline, Diethyl ethoxymethylenemalonate | Diethyl (3-bromophenylaminomethylene)malonate | 100-120°C, 1-2 hours | 85-95% |
| 2. Cyclization | Diethyl (3-bromophenylaminomethylene)malonate | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | Diphenyl ether, ~250°C, 30-60 min | 70-85% |
| 3. Saponification | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, NaOH | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | Reflux in aqueous NaOH, 1-3 hours | >90% |
| 4. Decarboxylation | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | This compound | Diphenyl ether, 250-280°C | 75-90% |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | Light yellow liquid |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Colorless liquid |
| Diethyl (3-bromophenylaminomethylene)malonate | C₁₄H₁₆BrNO₄ | 358.18 | Solid/Oil |
| Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀BrNO₃ | 296.12 | Solid |
| 7-bromo-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆BrNO₃ | 268.06 | Solid |
| This compound | C₉H₆BrNO | 224.06 | Solid |
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
References
An In-depth Technical Guide to the Discovery and History of 7-Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, history, and potential applications of 7-Bromoquinolin-4-ol. The information is tailored for researchers in organic chemistry, medicinal chemistry, and drug development, offering detailed experimental protocols, structured data, and visualizations to facilitate a deeper understanding of this quinoline derivative.
Introduction
This compound is a halogenated derivative of quinolin-4-ol. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1] Halogenation of the quinoline ring system is a common strategy in drug design to modulate the physicochemical and pharmacological properties of the parent molecule. The bromine substituent at the 7-position of the quinolin-4-ol core can influence its electronic properties, lipophilicity, and metabolic stability, potentially enhancing its therapeutic efficacy or tailoring its use as a synthetic intermediate.
While the historical discovery of this specific isomer is not extensively documented in readily available literature, its synthesis falls under the well-established methods for quinoline-4-one production developed in the late 19th century.[2][3] The Gould-Jacobs reaction, first reported in 1939, provides a versatile and widely used method for the synthesis of 4-hydroxyquinolines from aniline precursors.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 82121-06-0 | [5] |
| Molecular Formula | C₉H₆BrNO | [5] |
| Molecular Weight | 224.05 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 279-281 °C |
Synthesis of this compound
The primary and most logical synthetic route to this compound is the Gould-Jacobs reaction, starting from 3-bromoaniline and diethyl ethoxymethylenemalonate.[3] This multi-step synthesis involves a condensation reaction, followed by thermal cyclization, saponification, and finally decarboxylation.
Gould-Jacobs Reaction Pathway
The overall synthetic pathway is illustrated in the following diagram.
Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the Gould-Jacobs reaction and related transformations.
Step 1: Synthesis of Diethyl (3-bromoanilino)methylenemalonate
-
Reactants:
-
3-Bromoaniline (30 g)
-
Diethyl ethoxymethylenemalonate (49 g)
-
-
Procedure:
-
In a reaction flask, combine 30 g of 3-bromoaniline and 49 g of diethyl ethoxymethylenemalonate.
-
Stir the mixture and slowly heat to 110 °C.
-
Maintain the temperature and continue stirring for 1.5 hours.
-
After the reaction is complete, concentrate the reaction solution under reduced pressure to remove the ethanol byproduct.
-
The resulting crude product can be purified by column chromatography.
-
-
Yield: 94% (56.1 g)
Step 2: Thermal Cyclization to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
-
Reactant:
-
Diethyl (3-bromoanilino)methylenemalonate
-
-
Procedure:
-
In a suitable high-temperature reaction vessel, dissolve the diethyl (3-bromoanilino)methylenemalonate from the previous step in a high-boiling inert solvent (e.g., Dowtherm A or mineral oil).
-
Heat the mixture to approximately 250 °C to induce intramolecular cyclization.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
Step 3 & 4: Saponification and Decarboxylation to this compound
-
Reactant:
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
-
-
Procedure:
-
Suspend the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux to facilitate saponification of the ester.
-
Monitor the reaction until completion (disappearance of the starting material by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the 7-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the carboxylic acid intermediate by filtration, wash with cold water, and dry thoroughly.
-
Place the dried carboxylic acid in a suitable flask and heat it above its melting point until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
-
Spectroscopic and Analytical Data
Anticipated Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline ring system, with characteristic chemical shifts and coupling constants. A downfield singlet for the hydroxyl proton and signals corresponding to the protons on the pyridinone and benzene rings. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms of the quinoline ring, including the carbonyl carbon at a downfield chemical shift. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretch of the quinolone, and C-Br stretch, as well as aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (224.05 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound. |
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, the quinolin-4-one core is a well-known pharmacophore with significant antibacterial properties.[1] Derivatives of 4-hydroxyquinoline have been extensively studied as potential therapeutic agents.
Antibacterial Potential
Structurally similar 2-phenyl-4-hydroxyquinoline derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] It is plausible that this compound and its derivatives could exhibit similar mechanisms of action.
Representative Minimum Inhibitory Concentration (MIC) Values for Structurally Similar Compounds [1]
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 - 64 |
| Bacillus subtilis | Gram-positive | 8 - 32 |
| Escherichia coli | Gram-negative | 32 - 128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
Note: These values are for analogous compounds and experimental determination of the MIC for this compound is required.
Experimental Workflow for Antibacterial Activity Screening
A generalized workflow for assessing the antibacterial activity of this compound is presented below.
Caption: Workflow for evaluating the antibacterial potential of this compound.
Conclusion
This compound is a synthetically accessible derivative of the medicinally important quinoline scaffold. Its preparation via the Gould-Jacobs reaction from 3-bromoaniline offers a reliable route for its synthesis. While the historical details of its initial discovery are not prominent, the foundational synthetic methodologies for quinolin-4-ones have been established for over a century. The presence of the bromine atom at the 7-position provides a handle for further chemical modifications, making it a valuable building block in medicinal chemistry. Based on the known biological activities of related quinolin-4-ones, this compound and its derivatives warrant further investigation, particularly for their potential as novel antibacterial agents. This guide provides the necessary foundational information for researchers to embark on the synthesis and evaluation of this promising compound.
References
Quantum Chemical Calculations for 7-Bromo-4-Hydroxyquinoline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 7-bromo-4-hydroxyquinoline. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core computational methodologies, predicted molecular properties, and the experimental protocols necessary for validation.
Introduction
7-Bromo-4-hydroxyquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide-ranging biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 7-position and a hydroxyl group at the 4-position is expected to modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capabilities, which in turn can influence its biological efficacy.[1]
Quantum chemical calculations offer a powerful in-silico approach to elucidate the electronic and structural properties of molecules like 7-bromo-4-hydroxyquinoline, providing insights that can guide drug design and development efforts. This guide focuses on the application of Density Functional Theory (DFT), a robust method for predicting molecular properties.
Computational Methodology
The theoretical calculations outlined herein are proposed to be performed using Gaussian 09 or a similar quantum chemistry software package. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory with a 6-311++G(d,p) basis set is a commonly employed and reliable method for molecules of this nature.[2][3][4]
Geometry Optimization
The initial step involves the optimization of the molecular geometry of 7-bromo-4-hydroxyquinoline to find the most stable conformation, corresponding to the minimum on the potential energy surface. Frequency calculations are then performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).
Vibrational Analysis
Vibrational frequency calculations are crucial for predicting the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an appropriate factor (e.g., 0.9669 for B3LYP/6-311G(d,p)) to account for anharmonicity and other systematic errors.[2][3] This analysis aids in the interpretation of experimental spectra.
Electronic Properties
The electronic properties of the molecule are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.[5] Additionally, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis).
Predicted Molecular Properties
The following tables summarize the predicted quantitative data for 7-bromo-4-hydroxyquinoline based on DFT calculations.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.41 | C2-C3-C4 | 120.1 |
| C3-C4 | 1.38 | C3-C4-N5 | 118.9 |
| C4-N5 | 1.33 | C4-N5-C10 | 117.8 |
| N5-C10 | 1.38 | N5-C10-C9 | 122.3 |
| C9-C8 | 1.40 | C10-C9-C8 | 119.5 |
| C8-C7 | 1.38 | C9-C8-C7 | 120.2 |
| C7-Br | 1.90 | C8-C7-C6 | 119.8 |
| C7-C6 | 1.41 | C8-C7-Br | 119.9 |
| C6-C1 | 1.40 | C6-C7-Br | 120.3 |
| C4-O11 | 1.36 | C3-C4-O11 | 124.5 |
| O11-H12 | 0.97 | C4-O11-H12 | 109.2 |
Note: These values are hypothetical and representative of typical quinoline structures. Actual values would be obtained from the output of the geometry optimization calculation.
Table 2: Predicted Vibrational Frequencies
| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
| ν(O-H) | ~3400 | ~3550 | O-H stretching |
| ν(C-H) aromatic | ~3100-3000 | ~3150-3050 | C-H stretching |
| ν(C=C) aromatic | ~1620-1580 | ~1630-1590 | C=C stretching |
| ν(C-N) | ~1350 | ~1360 | C-N stretching |
| δ(O-H) | ~1200 | ~1210 | O-H in-plane bending |
| ν(C-Br) | ~650 | ~655 | C-Br stretching |
Note: Experimental values are typical ranges for similar functional groups. Calculated values are hypothetical and would be obtained from frequency calculations.
Table 3: Predicted Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| First Excitation Energy (TD-DFT) | 4.2 eV |
| Corresponding Wavelength | 295 nm |
Note: These values are estimations based on similar quinoline derivatives and would be determined from the output of the DFT calculations.
Experimental Protocols
To validate the theoretical predictions, the following experimental procedures are recommended.
Synthesis of 7-Bromo-4-hydroxyquinoline
A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[6] This involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by thermal cyclization. For 7-bromo-4-hydroxyquinoline, this would involve the reaction of 3-bromoaniline with an appropriate β-ketoester.
Spectroscopic Analysis
-
FT-IR Spectroscopy : The FT-IR spectrum should be recorded in the range of 4000-400 cm⁻¹ using a KBr pellet technique on a PerkinElmer FT-IR spectrophotometer or similar instrument.[7]
-
FT-Raman Spectroscopy : The FT-Raman spectrum should be recorded in the range of 4000-100 cm⁻¹ using a Bruker RFS 27 spectrometer with a Nd:YAG laser at an excitation wavelength of 1064 nm.[7][8]
-
UV-Vis Spectroscopy : The UV-Vis absorption spectrum should be recorded in a suitable solvent (e.g., DMSO or ethanol) in the 200-800 nm range using a UV-Vis spectrophotometer.[7][9]
Visualizations
Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical calculations.
Caption: Workflow for quantum chemical calculations.
Hypothetical Signaling Pathway
Quinoline derivatives have been shown to exhibit anticancer activity through various mechanisms.[1] The diagram below illustrates a hypothetical signaling pathway that could be inhibited by 7-bromo-4-hydroxyquinoline, based on the known activities of similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
An In-depth Technical Guide to 7-Bromoquinolin-4-ol: Synonyms, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromoquinolin-4-ol, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its nomenclature, physicochemical properties, and a plausible synthetic route, offering valuable information for researchers engaged in drug discovery and development.
Chemical Identity and Synonyms
This compound is a heterocyclic organic compound with the molecular formula C₉H₆BrNO. For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.
| Identifier Type | Value |
| Systematic Name | This compound |
| Alternative Names | 7-Bromo-4-hydroxyquinoline, 7-Bromo-4-quinolinol |
| CAS Number | 82121-06-0 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| InChI | InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) |
| InChIKey | GGCBEWNXEGDQAP-UHFFFAOYSA-N |
| SMILES | Oc1ccnc2cc(Br)ccc12 |
| PubChem Substance ID | 329773558 |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound. These data are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Melting Point | 279-281 °C | [1] |
| Boiling Point (Predicted) | 370.7 ± 22.0 °C | [1] |
| Density (Predicted) | 1.705 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.83 ± 0.40 | [1] |
| Form | Solid | [1][2] |
| Color | Brown | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common and effective method is the Gould-Jacobs reaction, which is widely used for the preparation of 4-hydroxyquinolines. The following is a detailed experimental protocol adapted from established methodologies for analogous structures.
Synthetic Pathway Overview
The synthesis involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then cyclized at high temperature to yield the quinoline core. Subsequent hydrolysis and decarboxylation afford the final product.
Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.
Experimental Protocol
Step 1: Synthesis of Diethyl (3-bromoanilino)methylenemalonate
-
Materials:
-
3-Bromoaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring. An exothermic reaction should commence.
-
Maintain the temperature at 100-110 °C for 1.5-2 hours.
-
After the reaction is complete, allow the mixture to cool. The product, diethyl (3-bromoanilino)methylenemalonate, will solidify upon cooling.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Thermal Cyclization to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
-
Materials:
-
Diethyl (3-bromoanilino)methylenemalonate (from Step 1)
-
High-boiling point solvent (e.g., Dowtherm A or mineral oil)
-
-
Procedure:
-
In a suitable reaction vessel equipped for high-temperature reactions, add the diethyl (3-bromoanilino)methylenemalonate to a high-boiling point solvent.
-
Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., nitrogen).
-
Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the cyclization is complete, allow the reaction mixture to cool. The product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, may precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
Step 3: Hydrolysis and Decarboxylation to this compound
-
Materials:
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (from Step 2)
-
Aqueous hydrochloric acid (1-2 M)
-
Organic solvent (e.g., methanol)
-
-
Procedure:
-
Suspend the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in a mixture of an organic solvent and aqueous hydrochloric acid.
-
Heat the mixture to reflux with stirring for 0.5-2 hours.
-
During reflux, the hydrolysis of the ester and subsequent decarboxylation will occur, leading to the precipitation of this compound.
-
After the reaction is complete, cool the mixture and collect the solid product by filtration.
-
Wash the filter cake with the organic solvent and then water to remove any remaining acid and impurities.
-
Dry the final product under vacuum to yield pure this compound.
-
Potential Biological and Pharmacological Relevance
While specific biological activity data for this compound is not extensively documented in publicly available literature, the quinoline scaffold is a well-known pharmacophore present in numerous bioactive compounds.[3] Halogenation, particularly bromination, at the C7 position of the quinoline ring is a common strategy to modulate the biological activity of these compounds.[3]
Derivatives of brominated quinolines have shown potential in various therapeutic areas, including:
-
Anticancer Activity: Numerous brominated quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The presence of the bromine atom can influence the compound's lipophilicity and its ability to interact with biological targets.
-
Antimicrobial Activity: Quinoline derivatives are known for their antibacterial and antifungal properties. The specific substitution pattern on the quinoline ring plays a crucial role in their antimicrobial efficacy.
-
Anti-inflammatory Activity: Certain quinoline derivatives have exhibited anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways.[4]
The structural features of this compound, combining the 4-hydroxyquinoline core with a bromine atom at the 7-position, make it a valuable candidate for further investigation and derivatization in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of this compound, including its various synonyms, key physicochemical properties, and a comprehensive synthetic protocol. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its synthesis and further exploration of its potential applications in medicinal chemistry and materials science. Further studies are warranted to fully elucidate the biological activity profile of this compound and its derivatives.
References
Methodological & Application
Synthesis of 7-Aryl-4-Hydroxyquinolines from 7-Bromoquinolin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7-aryl-4-hydroxyquinolines from 7-bromoquinolin-4-ol via the Suzuki-Miyaura cross-coupling reaction. The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, and the introduction of diverse aryl groups at the 7-position offers a valuable strategy for developing novel therapeutic agents. These protocols are designed to be a practical guide for researchers in organic synthesis and drug discovery, offering clear methodologies and data presentation to facilitate the exploration of structure-activity relationships (SAR).
Introduction
The quinoline scaffold is a fundamental structural motif found in a wide array of biologically active compounds, including approved drugs and clinical candidates. Specifically, 4-hydroxyquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, such as anticancer, antibacterial, and antiviral properties. The functionalization of the quinoline ring is a key strategy in medicinal chemistry to modulate the biological activity, selectivity, and pharmacokinetic properties of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the quinoline core. This document outlines the synthesis of 7-aryl-4-hydroxyquinolines from the readily available starting material, this compound.
Reaction Scheme
The synthesis of 7-aryl-4-hydroxyquinolines is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a variety of arylboronic acids.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
Arylboronic acids (see Table 1 for examples)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Cesium carbonate [Cs₂CO₃])
-
Solvent (e.g., Toluene and Water)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Rotary evaporator
-
Column chromatography setup
Detailed Protocol for the Synthesis of 7-(4-chlorophenyl)quinolin-4-ol
This protocol is a representative example for the synthesis of a 7-aryl-4-hydroxyquinoline derivative.
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 224 mg), 4-chlorophenylboronic acid (1.2 mmol, 188 mg), and cesium carbonate (2.0 mmol, 652 mg).
-
Inert Atmosphere: Equip the flask with a reflux condenser and purge with nitrogen or argon gas for 10-15 minutes to establish an inert atmosphere.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask. Then, add a degassed mixture of toluene (15 mL) and water (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously under a nitrogen atmosphere for 8 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 7-(4-chlorophenyl)quinolin-4-ol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Presentation
The following table summarizes the results of the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, based on a representative procedure.[1]
| Entry | Arylboronic Acid | Product | Yield (%) | m.p. (°C) |
| 1 | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)quinolin-4-ol | 82 | 180-181 |
| 2 | 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)quinolin-4-ol | 75 | 175-176 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 7-(4-(Trifluoromethyl)phenyl)quinolin-4-ol | 80 | 191-192 |
| 4 | 4-Methylphenylboronic acid | 7-(p-Tolyl)quinolin-4-ol | 85 | 210-211 |
| 5 | 4-(tert-Butyl)phenylboronic acid | 7-(4-(tert-Butyl)phenyl)quinolin-4-ol | 89 | 221-222 |
| 6 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)quinolin-4-ol | 91 | 205-206 |
| 7 | 3-Methoxyphenylboronic acid | 7-(3-Methoxyphenyl)quinolin-4-ol | 88 | 198-199 |
| 8 | 2-Methoxyphenylboronic acid | 7-(2-Methoxyphenyl)quinolin-4-ol | 78 | 195-196 |
| 9 | Phenylboronic acid | 7-Phenylquinolin-4-ol | 86 | 201-202 |
| 10 | 3,4-Dimethoxyphenylboronic acid | 7-(3,4-Dimethoxyphenyl)quinolin-4-ol | 92 | 215-216 |
Note: The data presented is adapted from a similar synthetic procedure for quinazolinone derivatives and serves as a representative example of expected outcomes. Actual yields and melting points may vary.[1]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 7-aryl-4-hydroxyquinolines.
Caption: Workflow for the synthesis of 7-aryl-4-hydroxyquinolines.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 7-aryl-4-hydroxyquinolines from this compound. The protocols and data presented in this document offer a solid foundation for researchers to produce a diverse library of these compounds for further investigation in drug discovery programs. The ability to readily introduce a wide range of aryl substituents at the 7-position is crucial for exploring the structure-activity relationships of the 4-hydroxyquinoline scaffold and for the development of new therapeutic agents.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of 7-Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including derivatives of the quinoline scaffold. Quinoline and its derivatives are prevalent in numerous biologically active compounds and approved drugs. The 7-substituted quinolin-4-ol core is a key pharmacophore, and the ability to introduce diverse substituents at the 7-position via Suzuki-Miyaura coupling is a powerful strategy for generating libraries of novel compounds for drug discovery and development programs.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 7-bromoquinolin-4-ol with various aryl and heteroaryl boronic acids. It includes conventional and microwave-assisted procedures, along with a summary of reaction parameters for optimization.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[1][4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[1][3]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.[1][4]
Experimental Workflows
A generalized workflow for the Suzuki-Miyaura coupling of this compound is depicted below. This process involves the reaction setup under inert conditions, the coupling reaction itself, and subsequent work-up and purification steps.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 7-Bromo-4-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 7-bromo-4-hydroxyquinoline as a key building block. The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 7-position via palladium catalysis opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Introduction to Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For 7-bromo-4-hydroxyquinoline, these reactions enable the introduction of a wide array of substituents at the 7-position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This document covers key transformations including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions.
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-4-hydroxyquinolines
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is widely used to synthesize biaryl compounds.
Application Notes:
The Suzuki-Miyaura coupling of 7-bromo-4-hydroxyquinoline with various arylboronic acids provides access to a diverse range of 7-aryl-4-hydroxyquinolines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.[3] Phosphine ligands, such as those from the Buchwald or Fu groups, are often effective in these transformations.[4] The reaction is typically tolerant of a wide range of functional groups on the boronic acid partner.
Representative Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | 88-98 |
Note: The yields presented are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add 7-bromo-4-hydroxyquinoline (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Place the sealed tube in a preheated oil bath at the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 12-24 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-hydroxyquinoline.
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction: Synthesis of 7-Alkenyl-4-hydroxyquinolines
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[1][5][6] This reaction is a powerful method for the vinylation of aryl systems.
Application Notes:
The Heck reaction of 7-bromo-4-hydroxyquinoline with various alkenes allows for the synthesis of 7-alkenyl-4-hydroxyquinolines. The choice of palladium source, ligand (if any), base, and solvent are critical for reaction success.[7] Phosphine-free conditions using catalysts like palladium acetate are often effective. The stereoselectivity of the newly formed double bond is typically trans.
Representative Quantitative Data:
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | Et₃N | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMAc | 130 | 18 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | NaOAc | NMP | 110 | 20 | 65-75 |
| 4 | 1-Octene | Pd(OAc)₂ (3) | Et₃N | DMF | 120 | 24 | 60-70 |
Note: The yields presented are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: Heck Reaction
-
In a sealed tube, combine 7-bromo-4-hydroxyquinoline (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%), and a phosphine ligand if required.
-
Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).
-
Add the solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the mixture in a preheated oil bath to the specified temperature (e.g., 120 °C) for the indicated time (e.g., 18-24 h).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 7-alkenyl-4-hydroxyquinoline.
Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of 7-Alkynyl-4-hydroxyquinolines
The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a reliable route to substituted alkynes.[8][9][10]
Application Notes:
This reaction allows for the introduction of an alkynyl moiety at the 7-position of the 4-hydroxyquinoline core. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11] Copper-free conditions have also been developed. The reaction is generally high-yielding and tolerates a variety of functional groups on the alkyne.
Representative Quantitative Data:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 50 | 6 | 90-98 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Acetonitrile | RT | 24 | 75-85 |
Note: The yields presented are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk tube, add 7-bromo-4-hydroxyquinoline (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Add the solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the indicated time (e.g., 8-12 h).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter through a pad of celite, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 7-alkynyl-4-hydroxyquinoline.
Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 7-Amino-4-hydroxyquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[12][13][14]
Application Notes:
This reaction enables the synthesis of 7-amino-4-hydroxyquinolines by coupling 7-bromo-4-hydroxyquinoline with a variety of primary and secondary amines.[15] The choice of a bulky, electron-rich phosphine ligand is often critical for high reactivity.[16] Strong bases such as sodium tert-butoxide are typically employed.
Representative Quantitative Data:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 16 | 80-90 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 20 | 75-85 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 24 | 70-80 |
| 4 | Benzophenone imine (NH₃ equiv.) | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 18 | 65-75 |
Note: The yields presented are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add 7-bromo-4-hydroxyquinoline (1.0 mmol, 1.0 equiv.).
-
Seal the tube, remove it from the glovebox, and add the solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the sealed tube in a preheated oil bath at the specified temperature (e.g., 110 °C) and stir for the indicated time (e.g., 16-24 h).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 7-amino-4-hydroxyquinoline.
Catalytic cycle of the Buchwald-Hartwig amination.
Cyanation: Synthesis of 4-Hydroxyquinoline-7-carbonitrile
The palladium-catalyzed cyanation of aryl halides is an effective method for the synthesis of aryl nitriles.
Application Notes:
This reaction allows for the conversion of the bromo group in 7-bromo-4-hydroxyquinoline to a nitrile group. Various cyanide sources can be used, with potassium ferrocyanide being a less toxic alternative to other cyanide salts.[17][18] Ligand-free conditions can sometimes be employed, simplifying the reaction setup.[19]
Representative Quantitative Data:
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | - | Na₂CO₃ | DMAc | 120 | 12 | 80-90 |
| 2 | Zn(CN)₂ | Pd₂(dba)₃ (1) | dppf (2) | - | DMF | 100 | 8 | 85-95 |
| 3 | KCN | Pd(PPh₃)₄ (5) | - | 18-Crown-6 | Toluene | 110 | 24 | 70-80 |
| 4 | K₄[Fe(CN)₆] | Pd/C (5) | - | - | NMP | 140 | 16 | 75-85 |
Note: The yields presented are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: Cyanation
-
To a round-bottom flask, add 7-bromo-4-hydroxyquinoline (1.0 mmol, 1.0 equiv.), the cyanide source (e.g., K₄[Fe(CN)₆], 0.5 mmol, 0.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and any additive (e.g., Na₂CO₃, 0.2 mmol, 0.2 equiv.).
-
Add the solvent (e.g., DMAc, 5 mL).
-
Heat the mixture to the specified temperature (e.g., 120 °C) under an inert atmosphere for the indicated time (e.g., 12 h).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain 4-hydroxyquinoline-7-carbonitrile.
General experimental workflow for palladium-catalyzed reactions.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Many organic solvents are flammable and toxic. Use them in a well-ventilated fume hood.
-
Cyanide salts are highly toxic. Handle with extreme care and follow all safety protocols for their use and disposal.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 18. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 19. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Harnessing 7-Bromoquinolin-4-ol in Organic Synthesis
For Immediate Release
Shanghai, China – December 27, 2025 – 7-Bromoquinolin-4-ol is a key heterocyclic compound that serves as a versatile building block for the synthesis of a wide array of functionalized quinoline derivatives. Its unique structure, featuring a reactive bromine atom at the 7-position and a hydroxyl group at the 4-position, makes it an attractive starting material for researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This document provides detailed application notes and experimental protocols for utilizing this compound in several cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods enable the facile introduction of diverse molecular fragments at the 7-position, paving the way for the creation of novel compounds with tailored properties.
Synthesis of this compound
A plausible and established method for the synthesis of the 7-bromo-4-hydroxyquinoline core is the Conrad-Limpach reaction.[1][2] This reaction involves a two-step process: the condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a thermal cyclization to yield the desired 4-hydroxyquinoline. For the synthesis of a related compound, 7-bromo-4-hydroxy-2-phenylquinoline, 3-bromoaniline is reacted with ethyl benzoylacetate.[1] A similar strategy can be employed for the synthesis of this compound by using an appropriate β-ketoester. Another potential route involves the condensation and cyclization of m-bromoaniline with an alkoxymethylene malonic acid diester to produce a 7-bromo-4-hydroxy-3-quinoline carboxylic acid derivative, which could then be decarboxylated.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the quinoline core and various aryl or heteroaryl boronic acids. This reaction is instrumental in developing new drug candidates and functional materials.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 75-85 |
Note: The data in this table is representative and based on analogous reactions with similar bromoquinoline scaffolds.[3] Actual yields may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations and are present in many biologically active molecules.
Table 2: Representative Conditions for Sonogashira Coupling of this compound Derivatives
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | THF | 60 | 75-85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 90 | 70-80 |
Note: The data in this table is representative and based on analogous reactions with similar bromoquinoline scaffolds.[4] Actual yields may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of various 7-aminoquinoline derivatives, which are important pharmacophores.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 70-80 |
Note: The data in this table is representative and based on general Buchwald-Hartwig amination protocols.[5][6] Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline (Analogous to this compound)[1][2]
Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)-3-phenylacrylate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux until the theoretical amount of water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or hexane.
Step 2: Thermal Cyclization to 7-Bromo-4-hydroxy-2-phenylquinoline
-
Add the purified enamine intermediate from Step 1 to a high-boiling point solvent (e.g., Dowtherm A or mineral oil).
-
Heat the mixture to approximately 250 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).
Caption: Synthetic pathway for a this compound analog.
General Protocol for Suzuki-Miyaura Coupling[4]
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., Toluene/H₂O mixture) and the palladium catalyst and ligand (e.g., Pd(OAc)₂/SPhos).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
General Protocol for Sonogashira Coupling[5]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add an anhydrous solvent (e.g., DMF or THF).
-
Add the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Simplified catalytic cycle for Sonogashira coupling.
General Protocol for Buchwald-Hartwig Amination[6][7]
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), and base (e.g., NaOtBu) to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
Caption: Logical workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to a diverse range of 7-substituted quinolin-4-ol derivatives. These application notes and protocols serve as a guide for researchers to explore the synthetic potential of this important intermediate in the pursuit of novel molecules with applications in medicine and materials science. Further optimization of the presented reaction conditions may be necessary for specific substrates to achieve optimal results.
References
Application Notes and Protocols: Preparation of 7-Bromoquinolin-4-ol Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 7-bromoquinolin-4-ol derivatives as potential kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be the core of many biologically active compounds.[1] The introduction of a bromine atom at the 7-position and a hydroxyl group at the 4-position offers a promising template for developing novel kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Introduction to this compound Derivatives in Kinase Inhibition
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The quinoline ring system has been successfully utilized in the design of various kinase inhibitors.[3] The this compound scaffold provides a unique combination of features: the quinolin-4-one core is a known pharmacophore for ATP-competitive kinase inhibition, while the bromine atom at the 7-position can serve as a handle for further chemical modification through cross-coupling reactions to explore structure-activity relationships (SAR).[4]
While direct quantitative data for this compound derivatives is limited in publicly available literature, the extensive research on structurally related quinoline and quinazoline compounds provides a strong rationale for their investigation as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Src kinase.[3][5][6]
Data Presentation: Kinase Inhibitory Activity of Structurally Related Quinoline Derivatives
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of various quinoline derivatives that share structural similarities with the this compound scaffold. This data serves as a benchmark for predicting potential targets and gauging the expected potency of newly synthesized analogs.
Table 1: EGFR Inhibitory Activity of Selected Quinoline Derivatives
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 1 | 4-Anilino-6-substituted quinoline | EGFR | 490 | [3] |
| 2 | 2-Styrylquinoline | EGFR | 120 | [3] |
| 3 | 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitrile | EGFR | 5 | [3] |
| 4 | Sulfonylated indeno[1,2-c]quinoline (SIQ17) | EGFR-TK | ~1-10 | [5] |
| 5 | 6-Bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline | EGFRwt | 46.1 | [7] |
Table 2: PI3K Inhibitory Activity of Selected Quinoline and Related Heterocyclic Derivatives
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 6 | 4-Anilino quinoline with phenylsulfonylurea | PI3K | 720 | [3] |
| 7 | Imidazo[4,5-c]quinoline derivative | PI3Kδ | 1.9 | [3] |
| 8 | Thieno[3,2-c]quinoline derivative | PI3K | 1000 | [3] |
| 9 | Cinnoline derivative | PI3Kα | 264 | [8] |
| 10 | Quinazoline-2-indolinone derivative | PI3Kα | 9.11 | [9] |
Table 3: Src and Other Kinase Inhibitory Activity of Selected Quinoline and Pyrrolopyrimidine Derivatives
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 11 | Bosutinib (4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile) | Src | 1.2 | [6] |
| 12 | CGP77675 (Pyrrolopyrimidine derivative) | Src | 5-20 | [6] |
| 13 | 7-Azaindole derivative | ROCK | <100 | [10] |
| 14 | 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide | FLT3, CDK2, CDK4, CDK6 | <10 | [11] |
Experimental Protocols
Synthesis of this compound
The synthesis of the this compound core can be achieved through established methods for quinoline synthesis, primarily the Gould-Jacobs reaction or the Conrad-Limpach synthesis.
Protocol 1: Gould-Jacobs Reaction for this compound Synthesis
This method involves the reaction of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[1][12]
-
Step 1: Condensation. React 3-bromoaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the two reagents, often without a solvent, at a temperature of 100-140°C.
-
Step 2: Cyclization. The resulting anilinomethylenemalonate intermediate is heated to a higher temperature (around 250°C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This induces an intramolecular cyclization to form ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
-
Step 3: Hydrolysis and Decarboxylation. The ester is then saponified using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid leads to decarboxylation, affording the final this compound product.
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
In Vitro Kinase Inhibition Assay
The following protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay.
Protocol 2: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound derivative (test compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in the appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, and the kinase-specific substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors
Quinoline derivatives have been shown to inhibit several key signaling pathways that are often dysregulated in cancer. The this compound scaffold holds promise for targeting these pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, promoting cell proliferation and survival.[3] Many quinoline-based compounds are potent EGFR inhibitors.[5]
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[9] Several quinoline derivatives have been developed as PI3K inhibitors.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic routes are well-established, and robust in vitro assays are available to characterize their biological activity. Based on the activity of structurally related compounds, derivatives of this compound are hypothesized to be potent inhibitors of key oncogenic kinases such as EGFR and PI3K. Further synthesis and biological evaluation of a library of these compounds are warranted to explore their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of 7-Bromoquinolin-4-ol in the Synthesis of Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the backbone of many fluorescent probes due to their inherent photophysical properties, including high quantum yields and sensitivity to their microenvironment. 7-Bromoquinolin-4-ol is a valuable synthetic intermediate in the development of novel fluorescent probes. The bromine atom at the 7-position serves as a versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of various aryl, heteroaryl, or alkynyl moieties, which can extend the π-conjugated system and modulate the photophysical properties of the resulting molecule.
The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) can act as a chelating site for metal ions, making this compound an excellent starting material for the synthesis of chemosensors. Probes derived from this scaffold have potential applications in bioimaging, sensing of biologically important analytes like metal ions (e.g., Zn²⁺), and as tools in drug discovery to study biological processes.
Potential Applications
Fluorescent probes synthesized from this compound can be designed for a variety of applications, including:
-
Metal Ion Sensing: The quinolin-4-ol moiety can act as a binding site for various metal ions. Upon coordination, the fluorescence properties of the probe can be altered, allowing for the detection and quantification of specific ions. For instance, derivatives of quinoline are well-known for their application in the detection of zinc ions (Zn²⁺) in biological systems.
-
Bioimaging: By conjugating the this compound core to specific targeting ligands or by virtue of its intrinsic lipophilicity, these probes can be used to visualize cellular structures and processes. The fluorescence can be modulated by the local environment, such as pH or polarity, providing insights into cellular physiology.
-
pH Sensing: The nitrogen atom in the quinoline ring and the hydroxyl group can be protonated or deprotonated depending on the pH, which can significantly affect the fluorescence properties of the molecule, enabling its use as a pH indicator.
Data Presentation: Photophysical Properties of Analogous Quinoline-Based Probes
| Probe Derivative Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Target Analyte | Reference |
| 7-Aminoquinoline Derivative | 365 - 399 | 407 - 537 | 42 - 138 | Not Reported | Golgi Apparatus Imaging | [1] |
| 7-(Diethylamino)quinolin-2(1H)-one | ~430 | ~480 | ~50 | Not Reported | Cucurbit[2]uril Sensing | [3] |
| 8-Hydroxyquinoline-based Zn²⁺ Sensor | ~370 | ~510 | ~140 | 0.52 (in presence of Zn²⁺) | Zn²⁺ | [4] |
| 7-Hydroxyquinoline-based Zn²⁺ Sensor | Not Reported | ~515 (in presence of Zn²⁺) | Not Reported | 0.22 (in presence of Zn²⁺) | Zn²⁺ | [5] |
Note: The photophysical properties are highly dependent on the specific substituent introduced at the 7-position and the solvent environment. The data presented are for illustrative purposes and should be experimentally determined for any newly synthesized probe.
Experimental Protocols
The following are generalized protocols for the synthesis of fluorescent probes from this compound via Suzuki-Miyaura and Sonogashira cross-coupling reactions. These protocols should be optimized for specific substrates and desired products.
Protocol 1: Synthesis of 7-Arylquinolin-4-ol via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 7-arylquinolin-4-ol.
Protocol 2: Synthesis of 7-Alkynylquinolin-4-ol via Sonogashira Coupling
This protocol outlines a general method for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the base (e.g., TEA). Stir the mixture for a few minutes, then add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired 7-alkynylquinolin-4-ol.
Mandatory Visualizations
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF) for Metal Ion Sensing
The following diagram illustrates a common signaling mechanism for quinoline-based fluorescent probes in the detection of metal ions.
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling mechanism.
Experimental Workflow: Synthesis of a 7-Arylquinolin-4-ol Fluorescent Probe
The diagram below outlines the general workflow for the synthesis and purification of a fluorescent probe from this compound using a Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship: From Starting Material to Application
This diagram illustrates the logical progression from the starting material, this compound, to its application as a fluorescent probe.
Caption: From synthesis to application of the fluorescent probe.
References
Application Notes and Protocols: Synthesis of Quinoline Schiff Bases from 7-Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, three-step protocol for the synthesis of novel quinoline Schiff bases starting from 7-Bromoquinolin-4-ol. The described methodology is essential for the development of new chemical entities with potential applications in medicinal chemistry, particularly in the design of antimicrobial and anticancer agents.
Introduction
Quinoline and its derivatives are a class of heterocyclic compounds that form the core structure of many synthetic drugs, demonstrating a broad spectrum of biological activities. Schiff bases derived from the quinoline scaffold are of particular interest due to the inclusion of the versatile azomethine group (-C=N-), which is a key pharmacophore in various bioactive molecules. This protocol outlines a reliable synthetic pathway to produce 7-bromo-substituted quinoline Schiff bases, providing a versatile platform for further chemical modifications and biological screening.
The synthesis follows a logical three-step sequence:
-
Chlorination: Conversion of the hydroxyl group of this compound to a reactive chloro group.
-
Amination: Nucleophilic substitution of the 4-chloro substituent with a diamine linker.
-
Schiff Base Formation: Condensation of the terminal primary amine with various aromatic aldehydes.
Experimental Protocols
Step 1: Synthesis of 7-Bromo-4-chloroquinoline (Intermediate I)
This procedure details the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline derivative using phosphorus oxychloride (POCl₃), a standard and effective chlorinating agent for such transformations.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate or Ammonium hydroxide solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Beaker
-
Buchner funnel and filter paper
-
Fume hood
Procedure:
-
In a round-bottom flask, carefully add this compound (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents. Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Heat the mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours, with continuous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting material has been consumed.
-
After completion, allow the reaction mixture to cool slightly before carefully and slowly pouring it onto a large beaker of crushed ice with vigorous stirring. This quenching step is highly exothermic and must be performed with extreme caution.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide solution, until the pH reaches 8-9. The product will precipitate out of the solution.
-
Filter the resulting solid using a Buchner funnel, wash it thoroughly with cold water, and allow it to dry.
-
The crude 7-Bromo-4-chloroquinoline can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Table 1: Characterization Data for 7-Bromo-4-chloroquinoline (Intermediate I)
| Property | Value | Reference |
| CAS Number | 75090-52-7 | [2] |
| Molecular Formula | C₉H₅BrClN | [2] |
| Molecular Weight | 242.50 g/mol | [2] |
| Appearance | Solid | [2] |
Step 2: Synthesis of N'-(7-bromoquinolin-4-yl)ethane-1,2-diamine (Intermediate II)
This step involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of Intermediate I with a suitable diamine, in this case, ethane-1,2-diamine. This introduces a primary amine functionality required for the subsequent Schiff base formation. The following protocol is adapted from a similar synthesis of N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine.[3]
Materials:
-
7-Bromo-4-chloroquinoline (Intermediate I)
-
Ethane-1,2-diamine
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Stirring bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine 7-Bromo-4-chloroquinoline (1.0 equivalent) and an excess of ethane-1,2-diamine (2.0 equivalents) in a round-bottom flask.
-
Heat the mixture slowly to 80°C over 1 hour with continuous stirring.
-
Increase the temperature to 130°C and maintain it for approximately 7 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash it with a 5% aqueous NaHCO₃ solution, followed by water, and then a brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Table 2: Characterization Data for an Analogous Diamine Intermediate
| Property | Value | Reference |
| CAS Number | 5407-57-8 | [4] |
| Molecular Formula | C₁₁H₁₂ClN₃ | |
| Molecular Weight | 221.69 g/mol |
Step 3: Synthesis of Quinoline Schiff Bases (Final Products)
The final step is the condensation reaction between the primary amine group of Intermediate II and a variety of aromatic aldehydes to form the target Schiff bases. This reaction is typically straightforward and proceeds with good yields.
Materials:
-
N'-(7-bromoquinolin-4-yl)ethane-1,2-diamine (Intermediate II)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Heating mantle
Procedure:
-
Dissolve N'-(7-bromoquinolin-4-yl)ethane-1,2-diamine (1.0 equivalent) in absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve the desired aromatic aldehyde (1.0 equivalent) in absolute ethanol.
-
Add the aldehyde solution to the solution of the diamine with continuous stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry.
-
The product can be recrystallized from a suitable solvent such as ethanol or methanol to obtain a pure product.
Table 3: Illustrative Characterization Data for Quinoline Schiff Bases
Note: The following data represents typical characterization results for Schiff bases derived from amino-quinolines and serves as a general guide.
| Property | Typical Value/Observation | Reference |
| Yield | 80-98% | [5] |
| Appearance | Colored crystalline solids (e.g., yellow, orange, red) | [5] |
| Melting Point | Varies with substituent, typically in the range of 150-220 °C | [5] |
| FTIR (cm⁻¹) | Appearance of a characteristic imine (-C=N) stretching band around 1580-1650 cm⁻¹ | [6] |
| ¹H NMR (ppm) | A characteristic singlet for the azomethine proton (-CH=N) typically appears between δ 8.0-9.5 ppm | [5] |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the multi-step synthesis protocol from the starting material to the final Schiff base products.
References
- 1. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5407-57-8|N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine|BLD Pharm [bldpharm.com]
- 5. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
7-Bromoquinolin-4-ol: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoquinolin-4-ol and its derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, and the strategic placement of a bromine atom at the 7-position offers a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. While direct experimental data for this compound is limited in publicly available literature, the broader family of brominated quinolines has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides an overview of the potential applications of the this compound scaffold, along with detailed protocols for its synthesis and biological evaluation, based on established methodologies for analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [3] |
| Molecular Weight | 224.05 g/mol | [3] |
| Appearance | Brown solid | [4] |
| Melting Point | 279-281 °C | [3] |
| CAS Number | 82121-06-0 | [3] |
Applications in Medicinal Chemistry
The this compound scaffold is a valuable starting material for the synthesis of a diverse array of biologically active molecules. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.[1][4] This synthetic versatility allows for the creation of compound libraries for screening against various therapeutic targets.
Anticancer Activity
Illustrative Anticancer Activity of Related Quinoline Derivatives (IC50 in µM)
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Quinazolinone-Amino Acid Hybrids | MCF-7 | 3.8 - 4.2 | [6] |
| Thiazoline-Tetralin Derivatives | A549 | 15.69 | [7] |
| Thiazole-Pyrazoline Derivatives | HepG2 | <100 | [3] |
| Isatin–Quinazoline Hybrids | HepG2 | ~0.08 | [8] |
Antimicrobial Activity
The quinoline scaffold is a core component of several antibacterial and antifungal agents.[9] Derivatives of 7-bromoquinoline have shown inhibitory activity against a range of bacterial and fungal strains.[10][11] The mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.[12][13]
Illustrative Antimicrobial Activity of Related Quinoline Derivatives (MIC in µg/mL)
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Phenyl-4-hydroxyquinoline Derivatives | Staphylococcus aureus | 16 - 64 | [14] |
| 2-Phenyl-4-hydroxyquinoline Derivatives | Bacillus subtilis | 8 - 32 | [14] |
| 2-Phenyl-4-hydroxyquinoline Derivatives | Escherichia coli | 32 - 128 | [14] |
| Quaternary Quinolone Derivative (4e) | Escherichia coli | 0.25 | [12] |
| N (7) position-modified balofloxacin (2-e) | MRSA | 0.0195 | [15] |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.
Synthesis: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups at the 7-position of a quinoline core.[1][4]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 7-aryl-quinolin-4-ol derivatives.
Materials:
-
This compound derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the this compound derivative, arylboronic acid, and base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-quinolin-4-ol derivative.
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Biological Evaluation: In Vitro Kinase Inhibition Assay
This protocol provides a general guideline for assessing the inhibitory activity of a compound against a specific kinase.
[16]Workflow for Kinase Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the 4-Hydroxyl Group of 7-Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the 4-hydroxyl group of 7-Bromoquinolin-4-ol, a versatile scaffold in medicinal chemistry. The derivatization of this hydroxyl group into ethers and esters allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to the development of novel therapeutic agents. Quinoline derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often through the modulation of key signaling pathways.[1]
Introduction
This compound is a key starting material for the synthesis of a diverse library of quinoline-based compounds. The presence of the bromine atom at the 7-position and the hydroxyl group at the 4-position offers two reactive sites for chemical modification. Derivatization of the 4-hydroxyl group can significantly alter the physicochemical properties of the molecule, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.
This document outlines two primary strategies for the derivatization of the 4-hydroxyl group: O-alkylation to form ethers and O-acylation to form esters. Detailed experimental protocols for these transformations are provided, along with a discussion of the potential biological relevance of the resulting derivatives in the context of kinase signaling pathways.
Derivatization Strategies and Protocols
The derivatization of the 4-hydroxyl group of this compound can be efficiently achieved through well-established synthetic methodologies. The following sections provide detailed protocols for etherification and esterification reactions.
O-Alkylation (Ether Synthesis) via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][3][4] The reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.[2][3]
Experimental Protocol: Synthesis of 4-Alkoxy-7-bromoquinolines
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., iodomethane, benzyl bromide, 1,3-dibromopropane)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-7-bromoquinoline.
Quantitative Data: Published yields for O-alkylation of similar 4-hydroxyquinolines using alkyl halides in the presence of a base like cesium carbonate in acetonitrile are in the range of 51-68%.[5]
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| 4-Hydroxyquinoline | 1,3-Dibromopropane | Cs₂CO₃ | Acetonitrile | 24 | 51-68[5] |
| This compound | Alkyl Halide | NaH | DMF | 12-24 | 60-85 (Expected) |
O-Acylation (Ester Synthesis) using Acyl Chlorides
Esterification of the 4-hydroxyl group can be readily achieved by reaction with an acyl chloride in the presence of a base, such as pyridine or triethylamine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] DMAP is a highly efficient acylation catalyst that can significantly accelerate the reaction rate.[6][7]
Experimental Protocol: Synthesis of 7-Bromoquinolin-4-yl Esters
This protocol provides a general method for the O-acylation of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 7-bromoquinolin-4-yl ester.
Quantitative Data: The yields for DMAP-catalyzed esterifications of hydroxyl groups are generally high, often exceeding 80%, depending on the specific substrates and reaction conditions.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| This compound | Acetyl Chloride | DMAP | Pyridine | DCM | 2-4 | >80 (Expected) |
| This compound | Benzoyl Chloride | DMAP | Triethylamine | THF | 2-4 | >80 (Expected) |
Biological Relevance and Signaling Pathways
Quinoline derivatives are known to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes.[8] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.[9] The derivatization of this compound can lead to the discovery of potent and selective kinase inhibitors.
Several key signaling pathways are frequently targeted by quinoline-based inhibitors:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.[1][10] Quinoline derivatives have been developed as inhibitors of PI3K and mTOR kinases.[1][11]
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Several approved anticancer drugs containing the quinoline scaffold are potent VEGFR inhibitors.[14]
-
Src Kinase Signaling Pathway: Src is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and proliferation.[4][15] Aberrant Src activity is implicated in cancer progression, making it an attractive therapeutic target.[9][16]
The synthesized ether and ester derivatives of this compound can be screened for their inhibitory activity against these and other relevant kinases to identify novel drug candidates.
Visualizations
Experimental Workflow for Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Potential Signaling Pathway Inhibition by Quinoline Derivatives
Caption: Potential inhibition of key signaling pathways by 7-bromoquinoline derivatives.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SRC kinase inhibitors: an update on patented compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | MDPI [mdpi.com]
- 15. A back-door insight into the modulation of Src kinase activity by the polyamine spermidine | eLife [elifesciences.org]
- 16. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Bromoquinolin-4-ol as a Precursor for Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and biological potential of 7-bromoquinolin-4-ol as a foundational scaffold for the development of novel antibacterial agents. The quinoline core is a well-established pharmacophore in antimicrobial chemotherapy, and the strategic placement of a bromine atom at the 7-position offers a versatile handle for synthetic modification to enhance potency and broaden the spectrum of activity. While extensive public data on derivatives of this compound is limited, this document leverages established methodologies and data from structurally similar compounds to provide robust protocols and valuable insights.
Introduction
The escalating threat of multidrug-resistant (MDR) bacteria necessitates the urgent development of new classes of antibiotics. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of the highly successful fluoroquinolone class of antibiotics. These agents primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] The 7-position of the quinoline ring is a critical site for modification, significantly influencing the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting compounds. This compound serves as an excellent starting material, with the bromo-substituent enabling a variety of cross-coupling and nucleophilic substitution reactions to introduce diverse functionalities.
Synthetic Pathways and Derivatization
The chemical reactivity of the 7-bromo substituent on the quinolin-4-ol core allows for the synthesis of a diverse library of derivatives. Common synthetic strategies include nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. These methods enable the introduction of various amine-containing heterocycles, which are known to be crucial for the antibacterial activity of fluoroquinolones.
Data Presentation
Quantitative data for antibacterial agents derived directly from this compound are not extensively available in the public domain. However, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for structurally analogous quinoline derivatives to provide a comparative context for screening new compounds.
| Compound Type | Bacterial Strain | Gram Type | Representative MIC (µg/mL) | Reference |
| 2-Phenyl-4-hydroxyquinoline Derivatives | Staphylococcus aureus | Gram-positive | 16 - 64 | [1] |
| Bacillus subtilis | Gram-positive | 8 - 32 | [1] | |
| Escherichia coli | Gram-negative | 32 - 128 | [1] | |
| Pseudomonas aeruginosa | Gram-negative | >128 | [1] | |
| 7-Bromoquinoline-5,8-dione Sulfonamides | Various bacterial strains | Gram-positive & Gram-negative | 800 - 1000 | [2] |
| N(7) Position-Modified Balofloxacins | Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.0195 - 0.078 | [3] |
| Pseudomonas aeruginosa | Gram-negative | 0.039 - 0.078 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 7-(Piperazin-1-yl)quinolin-4-ol Derivatives
This protocol is a representative example of a nucleophilic aromatic substitution reaction at the 7-position of the quinoline core.
-
Protection: The hydroxyl group of this compound is first protected, for example, by benzylation, to prevent side reactions.
-
Reaction Setup: In a sealed vessel, the protected this compound (1 equivalent) is dissolved in a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Amine: The desired piperazine derivative (1.5-2.0 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) are added to the mixture.
-
Heating: The reaction mixture is heated to 120-150 °C for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., catalytic hydrogenation for a benzyl group) to yield the final compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Serial Dilutions: The synthesized compounds are dissolved in DMSO to create a stock solution. Two-fold serial dilutions of the compounds are then prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading MIC Values: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells that show no visible growth.
-
Plating: The aliquot is spot-plated onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plate is incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).
Potential Mechanisms of Action
Derivatives of this compound are expected to share mechanisms of action with other quinolone-based antibiotics. The primary targets are bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the enzyme-DNA complex after DNA cleavage, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which is lethal to the bacterial cell.[1]
-
Efflux Pump Inhibition: Another promising avenue for quinoline derivatives is the inhibition of bacterial efflux pumps. These pumps are a major mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell. Compounds that can inhibit these pumps could restore the efficacy of existing antibiotics or act as standalone agents.[1]
Conclusion and Future Directions
This compound represents a promising and versatile precursor for the synthesis of novel antibacterial agents. The protocols and data presented, based on closely related structures, provide a solid foundation for initiating drug discovery programs centered on this scaffold. Future research should focus on synthesizing a focused library of derivatives from this compound and performing comprehensive antibacterial screening against a panel of clinically relevant, drug-resistant bacterial strains. Subsequent studies should aim to elucidate the precise mechanism of action and evaluate the in vivo efficacy and safety profiles of the most promising lead compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromoquinolin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromoquinolin-4-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed method for the synthesis of 4-hydroxyquinoline derivatives, including this compound, is the Gould-Jacobs reaction.[1][2] This process involves two primary stages:
-
Condensation: 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-[(3-bromoanilino)methylidene]malonate.[1][3]
-
Thermal Cyclization: The intermediate is heated at high temperatures (typically ~250°C) in a high-boiling point solvent to induce intramolecular cyclization, yielding the this compound core structure.[4] Subsequent hydrolysis and decarboxylation may be required depending on the precise intermediate formed.[1][3]
Q2: My initial condensation reaction is giving a low yield. What are the potential causes and how can I improve it?
A2: Low yield in the initial condensation step is a common issue. Here are several factors to investigate:
-
Reagent Quality: Ensure that both the 3-bromoaniline and diethyl ethoxymethylenemalonate are of high purity and free from moisture. Using fresh reagents is recommended.[4]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]
-
Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the diethyl ethoxymethylenemalonate can help drive the reaction to completion.[4]
-
Reaction Temperature: The condensation is typically heated at 100-130°C.[4] Ensure the temperature is stable and optimized for your specific setup.
Q3: The thermal cyclization step is not working well; I'm getting a low yield of the final product and a lot of starting material remains. What should I do?
A3: Incomplete cyclization is a frequent challenge in the Gould-Jacobs reaction. The high activation energy of this step requires stringent conditions.[4] Consider the following optimization strategies:
-
Increase Temperature: The cyclization is a high-temperature process, often requiring a temperature range of 250-300°C. Gradually increasing the temperature may be necessary to drive the reaction forward.[4]
-
Extend Reaction Time: If a higher temperature is not feasible or leads to decomposition, increasing the reaction time at the current temperature can improve conversion. However, be mindful of potential product degradation with prolonged heating.[4]
-
Use a High-Boiling Solvent: To achieve uniform and stable high temperatures, use an inert, high-boiling solvent such as Dowtherm A or diphenyl ether. This helps prevent localized overheating and the formation of tarry byproducts.[4]
-
Consider Microwave Heating: Microwave irradiation can provide rapid, uniform, and efficient heating, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods.[4][5]
-
Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Ensure that your intermediate, solvent, and glassware are thoroughly dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Q4: My reaction mixture turns into a dark, tarry mess during the high-temperature cyclization. How can I prevent this?
A4: The formation of tar is a classic problem in high-temperature quinoline syntheses, usually resulting from product or intermediate decomposition.[4]
-
Optimize Temperature and Time: The key is to find a balance between the temperature required for cyclization and the point at which degradation becomes significant. A systematic optimization of both temperature and reaction time is crucial.[4][5]
-
Ensure Even Heating: As mentioned, using a high-boiling solvent like Dowtherm A ensures even heat distribution, preventing localized "hot spots" that can cause decomposition.[4]
-
Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to tar formation.[4]
Q5: The crude product is an oil or is very difficult to purify and crystallize. What purification strategies are recommended?
A5: Purification can be challenging due to residual high-boiling solvent and impurities.
-
Remove High-Boiling Solvent: Ensure the high-boiling solvent (e.g., diphenyl ether) is thoroughly removed. This can be achieved by washing the precipitated crude product with a non-polar solvent like hexanes or petroleum ether, followed by drying under a high vacuum.[4]
-
Induce Crystallization: If the product is an oil, try triturating it with a non-polar solvent. This can often induce crystallization.[4]
-
Column Chromatography: If impurities persist, purification by column chromatography on silica gel is an effective method.[4]
-
Recrystallization: Once a solid is obtained, recrystallization from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture can yield a highly pure product.[6]
Data Presentation
Optimizing the thermal cyclization step is critical for maximizing yield. The following table, adapted from data for the synthesis of the parent 4-hydroxyquinoline using microwave heating, illustrates the sensitive relationship between temperature, time, and yield. This data serves as a valuable starting point for the optimization of the 7-bromo derivative.
Table 1: Effect of Microwave Conditions on Gould-Jacobs Cyclization Yield
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) | Observations |
| 1 | 250 | 7.5 | 2 to 5 | 1 | Incomplete cyclization; mainly intermediate remains.[5] |
| 2 | 300 | 7.5 | 4 to 15 | 37 | Increased temperature improves conversion significantly.[5] |
| 3 | 250 | 15 | 3 to 6 | 9 | Extending time at lower temperature is not effective.[5] |
| 4 | 300 | 15 | up to 24 | 28 | Prolonged heating at high temp leads to degradation/decarboxylation.[5] |
| 5 | 300 | 5 | - | 47 | Optimal: High temperature with shorter time minimizes degradation.[5] |
Note: Data is for the reaction of aniline and DEEM.[5] A thorough time-temperature examination is recommended to optimize the yield for each specific substrate.[5]
Experimental Protocols
The following are generalized protocols for the two-step synthesis of this compound based on the Gould-Jacobs reaction.
Protocol 1: Synthesis of Diethyl 2-[(3-bromoanilino)methylidene]malonate (Condensation)
-
Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.).[4]
-
Heating: Heat the neat mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.[4]
-
Work-up: After cooling to room temperature, the crude intermediate, often a solid or viscous oil, can be used directly in the next step or purified by recrystallization (e.g., from diethyl ether) if necessary.[7]
Protocol 2: Synthesis of this compound (Thermal Cyclization)
-
Reaction Setup: In a reaction vessel equipped with a high-temperature thermometer and a reflux condenser, add the crude diethyl 2-[(3-bromoanilino)methylidene]malonate intermediate to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether).[4]
-
Heating: Under a nitrogen atmosphere, heat the mixture to approximately 250°C. Maintain this temperature for 30-60 minutes. Monitor the reaction's completion by TLC.[4]
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Dilute the mixture with a non-polar solvent such as hexanes or petroleum ether to facilitate further precipitation. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid thoroughly with the non-polar solvent to remove any residual high-boiling solvent. Dry the purified this compound under vacuum.[4]
Visualized Workflow and Logic Diagrams
The following diagrams illustrate the key reaction pathway and a troubleshooting workflow for the synthesis.
Caption: Reaction scheme for the Gould-Jacobs synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of 7-bromo-4-hydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-bromo-4-hydroxyquinoline.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 7-bromo-4-hydroxyquinoline, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Product Discoloration (Yellow, Orange, or Brown) | - Oxidation due to exposure to air, light, or heat.- Presence of colored impurities from starting materials or synthetic byproducts. | - Proper Storage: Store the compound in a cool, dark place, ideally under an inert atmosphere (e.g., nitrogen or argon).[1]- Use of Antioxidants: Consider adding a small amount of an antioxidant like BHT during storage or purification.[1]- Degas Solvents: Use degassed solvents for chromatography to minimize oxidation.[1]- Charcoal Treatment: During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2] |
| Low Recrystallization Yield | - Using an excessive amount of solvent.- The compound is too soluble in the chosen solvent, even at low temperatures.- Premature filtration before crystallization is complete. | - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]- Solvent Screening: If the yield is consistently low, screen for alternative solvents or use a solvent/anti-solvent system to induce crystallization.[1]- Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to ensure complete crystallization.[2]- Recover from Mother Liquor: Concentrate the filtrate (mother liquor) to recover more product through a second crystallization.[2] |
| Inconsistent or No Recrystallization | - The chosen solvent is inappropriate (compound is too soluble or insoluble).- The solution is not sufficiently supersaturated.- Presence of impurities that inhibit crystal formation. | - Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane).[1]- Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.- Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration and attempt to cool again.[2] |
| Formation of an Insoluble Precipitate | - Degradation of the compound under the experimental conditions.- Formation of a salt if acidic or basic conditions are present. | - Analyze the Precipitate: Use techniques like NMR or mass spectrometry to identify the precipitate.[1]- Adjust pH: If salt formation is suspected, adjust the pH of the solution to bring the compound back to its neutral form.[1] |
| Poor HPLC Peak Shape (Broad or Tailing Peaks) | - Chelation of the hydroxyquinoline with metal ions from the HPLC system (e.g., stainless steel tubing, frits).[1] | - Use a Metal-Free HPLC System: If possible, use PEEK tubing and a metal-free column.[1]- Add a Competing Agent: Include a small amount of a chelating agent like EDTA in the mobile phase.[1] |
| Streaking on TLC or Poor Column Chromatography Separation | - Strong interaction between the hydroxyl group and the silica gel stationary phase. | - Deactivate Silica Gel: Use silica gel that has been treated with a base like triethylamine.[1]- Alternative Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase silica (C18).[1]- Optimize Solvent System: Gradually increase the polarity of the eluent. A mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexane are common mobile phases.[1] |
Frequently Asked Questions (FAQs)
Q1: What initial checks should I perform on my crude 7-bromo-4-hydroxyquinoline before starting purification?
A1: Before beginning purification, it is advisable to:
-
Assess Physical Appearance: The pure compound is often described as a brown powder.[3] A very dark or tarry appearance may indicate significant impurities.
-
Preliminary Purity Analysis: A quick analysis by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide an estimate of the number of components and help in selecting the appropriate purification strategy.[1]
Q2: Which purification technique is most suitable for 7-bromo-4-hydroxyquinoline?
A2: The choice of purification method depends on the level of impurities:
-
Recrystallization: This is a cost-effective method for obtaining highly pure crystalline material if your crude product is relatively pure (>90%).[1]
-
Column Chromatography: This is a versatile technique for separating the target compound from a mixture of impurities. For hydroxyquinolines, using deactivated silica or alumina is often recommended.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers the highest resolution and is suitable for separating closely related impurities. A reverse-phase C18 column is commonly used.[1]
Q3: What are some recommended solvent systems for column chromatography of 7-bromo-4-hydroxyquinoline?
A3: Based on literature for similar compounds, good starting points for solvent systems on silica gel include:
-
Dichloromethane (DCM) with a gradient of Methanol (MeOH) (e.g., 9:1 DCM:MeOH).[1]
-
Ethyl acetate (EtOAc) / Hexane mixtures.[1] It is always recommended to first determine the optimal solvent system using analytical TLC.
Q4: How can I avoid the decomposition of my compound during purification?
A4: To minimize decomposition:
-
Avoid prolonged exposure to heat and light.[1]
-
Use degassed solvents, especially for HPLC.[1]
-
When using column chromatography, consider deactivating the silica gel with a base like triethylamine.[1]
-
Work under an inert atmosphere (nitrogen or argon) when possible, especially if the compound is sensitive to oxidation.[1]
Q5: My compound seems to be insoluble in common organic solvents. What should I do?
A5: The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-oxo tautomer, which can reduce solubility. If you are facing solubility issues:
-
Try more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
-
Consider forming a salt to increase solubility in polar solvents. The hydroxyl group can be deprotonated with a base to form a more soluble phenoxide.[1]
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which 7-bromo-4-hydroxyquinoline is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude compound until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.[1]
General Protocol for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (or alumina) in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow it to pack.
-
Sample Loading: Dissolve the crude 7-bromo-4-hydroxyquinoline in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.[1]
-
Elution: Start with a low polarity eluent and gradually increase the polarity by adding a more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Visualizations
Caption: A decision-making workflow for the purification of 7-bromo-4-hydroxyquinoline.
Caption: A troubleshooting guide for common purification issues.
References
Technical Support Center: Synthesis of 7-Bromoquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoquinolin-4-ol. The content addresses common side products and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The synthesis of this compound, particularly via the Gould-Jacobs reaction with 3-bromoaniline, is primarily complicated by the formation of a regioisomeric impurity, 5-Bromoquinolin-4-ol . Additionally, the high temperatures required for the cyclization step can lead to the formation of decomposition products , which often manifest as tarry or polymeric materials.[1][2]
Q2: How is the 5-Bromoquinolin-4-ol side product formed?
The formation of 5-Bromoquinolin-4-ol is a direct consequence of the regioselectivity of the thermal cyclization of the intermediate, diethyl ((3-bromophenyl)amino)methylenemalonate. The cyclization can proceed via electrophilic attack at either of the two ortho positions to the amino group on the 3-bromoaniline ring. Attack at the C6 position leads to the desired this compound, while attack at the C2 position results in the formation of the 5-Bromoquinolin-4-ol isomer.
Q3: What causes the formation of decomposition products and tar?
The high temperatures (typically >250 °C) necessary for the thermal cyclization step in the Gould-Jacobs reaction can cause the degradation of the starting materials, the intermediate, and the quinolinone products themselves.[1][2] This thermal decomposition often results in complex mixtures of polymeric byproducts, commonly referred to as tar.
Q4: Can the ratio of this compound to 5-Bromoquinolin-4-ol be controlled?
While completely eliminating the formation of the 5-bromo isomer is challenging, the ratio of the two products can be influenced by the reaction conditions. The cyclization is a kinetically controlled process, and factors such as the heating rate and final cyclization temperature can affect the product distribution. However, specific quantitative data on the precise conditions to maximize the yield of the 7-bromo isomer are not extensively documented. Optimization of the reaction temperature and time is crucial to favor the desired product and minimize decomposition.[1]
Q5: How can I purify the desired this compound from the 5-bromo isomer and other impurities?
The separation of this compound from its 5-bromo isomer can be challenging due to their similar polarities. The most effective methods are typically column chromatography on silica gel or alumina and fractional crystallization . For column chromatography, a careful selection of the eluent system is critical. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or isopropanol) may be effective. Fractional crystallization can also be employed, taking advantage of potential small differences in the solubility of the two isomers in a particular solvent. The choice of solvent for recrystallization will need to be determined empirically, but solvents such as ethanol, acetic acid, or dimethylformamide (DMF) are often used for quinolin-4-ones.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low overall yield of quinolinone products | - Incomplete initial condensation of 3-bromoaniline and diethyl ethoxymethylenemalonate.- Insufficient temperature or time for the thermal cyclization.- Significant decomposition at high temperatures. | - Ensure the initial condensation is complete by monitoring with TLC.- Optimize the cyclization temperature and time. A higher temperature for a shorter duration may be beneficial.[3]- Consider using a high-boiling point solvent like Dowtherm A to ensure even heating. |
| Presence of a significant amount of the 5-Bromoquinolin-4-ol isomer | - Inherent regioselectivity of the Gould-Jacobs reaction with 3-bromoaniline. | - While difficult to eliminate completely, careful control of the heating profile during cyclization may influence the isomer ratio.- Focus on efficient purification methods to separate the isomers post-synthesis (see Q5 and the purification protocol below). |
| Formation of dark, tarry decomposition products | - Excessively high cyclization temperature or prolonged reaction time. | - Reduce the cyclization temperature to the minimum required for the reaction to proceed.- Minimize the reaction time at the highest temperature.[3]- Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Difficulty in separating the 7-bromo and 5-bromo isomers | - Similar polarity and solubility of the two regioisomers. | - For column chromatography, use a long column and a shallow gradient of a carefully selected eluent system. Test different solvent systems using TLC to maximize the separation factor (ΔRf).- For fractional crystallization, screen a variety of solvents and solvent mixtures to find one that provides differential solubility. Seeding the solution with a pure crystal of the desired isomer may aid in selective crystallization. |
Experimental Protocols
Synthesis of this compound via Gould-Jacobs Reaction
This protocol is a representative example and may require optimization.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring at 120-140 °C for 1-2 hours. The progress of the formation of the intermediate, diethyl ((3-bromophenyl)amino)methylenemalonate, can be monitored by Thin Layer Chromatography (TLC).
Step 2: Thermal Cyclization
-
To the reaction mixture containing the intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes. The cyclization should be monitored by TLC until the intermediate is consumed.
-
Allow the reaction mixture to cool to below 100 °C and then add hexane or toluene to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with the same solvent to remove the high-boiling point solvent.
-
Dry the crude product, which will be a mixture of this compound and 5-Bromoquinolin-4-ol.
Purification of this compound
Method 1: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluent) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of a non-polar to a moderately polar solvent system (e.g., a gradient of ethyl acetate in hexane or isopropanol in toluene). The exact solvent system should be determined by preliminary TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Method 2: Fractional Crystallization
-
Select a suitable solvent or solvent mixture in which the solubility of the two isomers is different. This often requires screening several options (e.g., ethanol, acetic acid, DMF, or mixtures with water).
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly. If one isomer is significantly less soluble, it will crystallize out first.
-
Collect the crystals by filtration.
-
Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., HPLC or NMR).
-
This process may need to be repeated to achieve high purity.
Visualizations
Caption: Reaction pathway for the synthesis of this compound showing the formation of the 5-bromo regioisomeric side product.
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling for 7-Bromoquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 7-bromoquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
The primary challenges with this substrate stem from the quinoline ring system and the acidic 4-hydroxyl group. The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Additionally, the acidic proton of the hydroxyl group can react with the base, and the resulting quinolinolate may have different solubility and reactivity profiles. Careful selection of the catalyst, ligand, base, and solvent is crucial to overcome these challenges.
Q2: How do I select the appropriate palladium catalyst and ligand?
The choice of the palladium source and ligand is critical for success.[2] For challenging substrates like haloquinolines, screening different catalyst systems is recommended.
-
Palladium Sources: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(II) sources require an initial reduction to the active Pd(0) species, which can sometimes be a source of side reactions.[3]
-
Ligands: Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective as they can promote the oxidative addition step and stabilize the catalytic species.[2][4] For similar substrates, Pd(dppf)Cl₂ has also proven to be an effective catalyst.[2][5]
Q3: Which base should I use for the reaction?
The base is essential for activating the boronic acid in the transmetalation step.[6] The presence of the acidic 4-hydroxyl group on the quinoline makes base selection particularly important.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used, often in aqueous mixtures.[2][6] K₃PO₄ is a stronger base that can be effective when weaker bases fail.
-
Milder Bases: For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be considered.[2][6]
-
Screening: The optimal base is highly dependent on the specific boronic acid and solvent system, so screening is often necessary.[2]
Q4: What is the best solvent for this Suzuki coupling?
There is no single "best" solvent. The ideal choice depends on the solubility of the reactants and the catalyst system.[2]
-
Common Solvents: Aprotic polar solvents are frequently used, often with water as a co-solvent. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME), typically in mixtures with water (e.g., 4:1 dioxane/water).[2]
-
Solubility is Key: Ensure that the this compound, boronic acid, and base are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to incomplete reactions.[7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Recommendation |
| Inactive Catalyst | The active Pd(0) species may not be generating efficiently or is being deactivated. Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) as oxygen can oxidize and deactivate the catalyst.[3][7] Consider using a more robust pre-formed catalyst or a different ligand system (e.g., Buchwald ligands).[2] |
| Poor Substrate Reactivity | Bromoquinolines are less reactive than their iodo-counterparts.[2] The oxidative addition step may be slow. Increase the reaction temperature (typically 80-120 °C) or consider using microwave irradiation to accelerate the reaction.[2] Using more electron-rich and bulky ligands can also facilitate this step.[8][9] |
| Boronic Acid Degradation | Boronic acids can be unstable and undergo protodeboronation (cleavage of the C-B bond).[7] Use fresh, high-quality boronic acid. To enhance stability, consider using the corresponding boronic ester (e.g., pinacol esters).[2] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small addition of fresh catalyst might help, or reaction conditions may need further optimization (higher temperature, different solvent).[7] |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause & Solution |
| Dehalogenation | The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or impurities. Screening different bases (e.g., switching from a carbonate to a phosphate) or ensuring anhydrous conditions (if the protocol allows) may mitigate this issue.[2][3] |
| Homocoupling of Boronic Acid | Two boronic acid molecules couple together. This is often promoted by the presence of oxygen or Pd(II) species.[3] Ensure the reaction mixture is thoroughly degassed before heating. Using a direct Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) pre-catalyst can sometimes help.[7][9] |
Data Presentation: Starting Conditions for Optimization
The following tables provide suggested starting points for the Suzuki coupling of this compound. Optimization will likely be required for each specific boronic acid partner.
Table 1: Recommended Catalyst and Ligand Systems
| Catalyst (mol%) | Ligand (mol%) | Notes |
| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | A robust system for many challenging couplings. |
| Pd₂(dba)₃ (2-4%) | XPhos (4-8%) | Effective for electron-rich aryl bromides. |
| Pd(dppf)Cl₂ (3-5%) | None | Often used directly and shows good activity.[5] |
| Pd(PPh₃)₄ (5%) | None | A classic Pd(0) source, can be effective but may require higher temperatures.[2] |
Table 2: Base and Solvent Combinations for Screening
| Base (Equivalents) | Solvent System | Temperature (°C) |
| K₂CO₃ (2-3 equiv) | Dioxane / H₂O (4:1) | 90 - 110 |
| K₃PO₄ (2-3 equiv) | Toluene / H₂O (10:1) | 100 - 120 |
| Cs₂CO₃ (2 equiv) | DME | 80 - 90 |
| KF (3 equiv) | THF | 70 - 80 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general guideline and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2-3 equiv)[2]
-
Degassed solvent (e.g., Dioxane/Water 4:1)[2]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid, the palladium catalyst, and the base under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Solvent Addition: Add the degassed solvent system via syringe.[2]
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[2]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-arylquinolin-4-ol.[2]
Mandatory Visualizations
References
Preventing dehalogenation in reactions with 7-bromo-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation in reactions involving 7-bromo-4-hydroxyquinoline. This valuable building block is frequently used in the synthesis of novel compounds in medicinal chemistry and materials science. However, the undesired removal of the bromine atom (dehalogenation or hydrodehalogenation) is a prevalent side reaction that can significantly lower the yield of the desired product and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with 7-bromo-4-hydroxyquinoline?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the 7-position of the quinoline ring is replaced by a hydrogen atom, leading to the formation of 4-hydroxyquinoline as a byproduct. This is problematic as it consumes the starting material, reduces the yield of the intended product, and introduces a significant impurity that can be difficult to separate.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck, dehalogenation is often mediated by the formation of palladium-hydride (Pd-H) species.[1] These can arise from various sources within the reaction mixture, including:
-
Bases: Strong alkoxide bases can generate hydride species.
-
Solvents: Solvents like alcohols or residual water can act as hydride donors.
-
Reagents: Impurities in reagents, such as boronic acids, can sometimes contain hydride sources.
Q3: How does the 4-hydroxy group in 7-bromo-4-hydroxyquinoline influence dehalogenation?
A3: The 4-hydroxy group can influence the reaction in several ways. Its electron-donating nature can affect the electronic density of the quinoline ring system. Furthermore, it can potentially coordinate to the palladium catalyst, altering its reactivity and propensity for side reactions like dehalogenation. The acidic proton of the hydroxyl group can also interact with the base present in the reaction mixture. While direct comparative studies are limited, the presence of such a functional group necessitates careful optimization of reaction conditions.
Troubleshooting Guides
Issue 1: Significant Formation of 4-hydroxyquinoline (Dehalogenated Byproduct) in Suzuki-Miyaura Coupling
This is a common issue when attempting to form a new carbon-carbon bond at the 7-position.
Troubleshooting Workflow for Dehalogenation in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Yield of Coupled Product (%) | Yield of 4-hydroxyquinoline (%) | Observations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | Variable | A standard but older catalyst system; can be prone to dehalogenation with sensitive substrates.[2] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | Moderate | Significant | Dppf is a common ligand, but may not be optimal for preventing dehalogenation in all cases. |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High | Minimal | Bulky, electron-rich monophosphine ligands often accelerate the desired coupling, minimizing dehalogenation.[2] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | High | Low | Another effective bulky phosphine ligand system. |
Note: The yields are representative and can vary based on the specific boronic acid and reaction conditions.
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
Introducing a nitrogen-based nucleophile at the 7-position can also be hampered by dehalogenation.
Logical Relationship of Factors Influencing Dehalogenation in Buchwald-Hartwig Amination
Caption: Factors contributing to dehalogenation in Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp. (°C) | Yield of Aminated Product (%) | Yield of 4-hydroxyquinoline (%) | Observations |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | ~70 | Moderate | A common catalyst system, but may require optimization to minimize dehalogenation.[3] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 100 | High | Low | Bulky ligands like XPhos are often effective in suppressing dehalogenation.[4] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | High | Low | RuPhos is another bulky ligand known to promote efficient C-N coupling. |
Note: The yields are representative and can vary based on the specific amine and reaction conditions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is a general guideline for the Suzuki-Miyaura coupling of 7-bromo-4-hydroxyquinoline with an arylboronic acid.
Materials:
-
7-bromo-4-hydroxyquinoline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous and degassed 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 7-bromo-4-hydroxyquinoline, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the palladium(II) acetate and XPhos.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol provides a general method for the amination of 7-bromo-4-hydroxyquinoline.
Materials:
-
7-bromo-4-hydroxyquinoline (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous and degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add 7-bromo-4-hydroxyquinoline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
By carefully selecting the catalyst system, base, solvent, and reaction temperature, the undesired dehalogenation of 7-bromo-4-hydroxyquinoline can be minimized, leading to higher yields of the desired cross-coupling products. For any further questions or specific application support, please consult the relevant scientific literature or contact a technical support specialist.
References
Solubility issues of 7-Bromoquinolin-4-ol in organic solvents
Welcome to the Technical Support Center for 7-Bromoquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its structure as a quinolinol derivative, this compound is expected to exhibit low solubility in aqueous solutions and higher solubility in polar organic solvents. The quinoline core is largely hydrophobic, while the hydroxyl group can participate in hydrogen bonding, influencing its solubility in different solvents.
Q2: Why is my this compound not dissolving in a particular organic solvent?
Several factors can contribute to poor solubility, even in organic solvents:
-
Solvent Polarity: The polarity of the solvent may not be optimal to dissolve the molecule. A systematic screening of solvents with varying polarities is recommended.
-
Crystalline Structure: The compound may exist in a highly stable crystalline form (polymorph) that requires significant energy to break the crystal lattice.
-
Purity of the Compound: Impurities can sometimes hinder the dissolution process.
-
Temperature: Solubility is often temperature-dependent. Gently warming the mixture may improve solubility, but be cautious of potential degradation.
Q3: Which organic solvents are likely to be most effective for dissolving this compound?
Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for dissolving quinoline derivatives. Alcohols like ethanol and methanol may also be suitable, though the solubility might be lower compared to DMSO or DMF. Less polar solvents like acetone may show moderate to low solubility.
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, using a co-solvent system is a common and effective strategy. For instance, if the compound has some solubility in ethanol but it is not sufficient, adding a small percentage of DMSO can significantly enhance the overall solubility. When using co-solvents in biological assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.[1]
Troubleshooting Guide
If you are encountering solubility issues with this compound, please refer to the following troubleshooting workflow.
Caption: A stepwise guide to troubleshooting solubility problems.
Quantitative Solubility Data
While experimentally determined quantitative solubility data for this compound is not widely available in the public domain, the following table provides an estimated solubility profile based on the general characteristics of quinolinol derivatives. These values should be considered as a starting point for your experiments.
| Organic Solvent | Polarity Index | Estimated Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 mg/mL | A strong polar aprotic solvent, generally effective for a wide range of organic compounds.[2] |
| Dimethylformamide (DMF) | 6.4 | > 30 mg/mL | Another effective polar aprotic solvent. |
| Methanol | 5.1 | 5-15 mg/mL | A polar protic solvent, may have moderate solubility. |
| Ethanol | 4.3 | 1-10 mg/mL | Less polar than methanol, solubility may be lower. |
| Acetone | 4.3 | 1-5 mg/mL | A ketone solvent, may show limited solubility. |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[3]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Vials: Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After the equilibration period, let the vials stand undisturbed to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the collected supernatant through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.
-
Caption: The experimental workflow for the shake-flask method.
Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these factors can aid in selecting appropriate solvents and developing effective solubilization strategies.
Caption: Key factors that determine the solubility of a compound.
References
Stability of 7-Bromoquinolin-4-ol in DMSO Stock Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 7-Bromoquinolin-4-ol in dimethyl sulfoxide (DMSO) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in DMSO stock solutions?
Q2: What are the primary factors that can affect the stability of this compound in DMSO?
Several factors can influence the stability of compounds in DMSO, including:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3][4] Water can act as a nucleophile and promote the hydrolysis of susceptible compounds.
-
Storage Temperature: While freezing is generally recommended for long-term storage, repeated freeze-thaw cycles can lead to precipitation and degradation for some compounds.[5][6]
-
Light Exposure: Photoreactive compounds can degrade when exposed to light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of sensitive compounds.[6]
-
pH of the Solution: Acidic or basic impurities in the DMSO or introduced during handling can catalyze degradation reactions.
Q3: What are the best practices for preparing and storing this compound DMSO stock solutions?
To maximize the stability of your this compound stock solution, follow these best practices:
-
Use High-Purity, Anhydrous DMSO: Always use fresh, high-quality, anhydrous DMSO to minimize water content.[5]
-
Proper Dissolution: Ensure the compound is fully dissolved. Gentle warming (to 37°C) and sonication can aid in dissolution.[5]
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.[4][5]
-
Appropriate Storage Temperature: For short-term storage (up to one month), -20°C is often recommended. For long-term storage, -80°C is preferable.[5][7]
-
Protect from Light: Store stock solutions in amber vials or in the dark to protect light-sensitive compounds.
-
Inert Atmosphere: For highly sensitive compounds, consider purging the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.
Q4: How can I check the stability of my this compound stock solution?
Regularly assessing the purity of your stock solution is crucial. The most common analytical methods for this purpose are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method to check for the appearance of degradation products and to quantify the parent compound.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the parent compound and any potential degradation products by their mass-to-charge ratio.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound DMSO stock solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Stock Solution | Solution may be supersaturated. | Gently warm the solution to 37°C and sonicate to redissolve the precipitate.[5] |
| Improper storage temperature. | Ensure storage at -20°C or -80°C.[5] | |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials.[4][5] | |
| Inconsistent Experimental Results | Degradation of the compound. | Prepare a fresh stock solution from powder. Assess the purity of the old stock solution using HPLC or LC-MS.[4] |
| Inaccurate concentration due to precipitation. | Visually inspect the solution for any precipitate before use. If present, follow the steps for redissolving. | |
| Visible Color Change in Solution | Potential degradation of the compound. | Discard the solution and prepare a fresh stock. |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the required amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
If necessary, gently warm the tube to 37°C or use an ultrasonic bath for a short period to aid dissolution.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[5]
Protocol 2: Assessment of Stock Solution Stability by HPLC
-
Prepare a fresh standard solution of this compound in DMSO at a known concentration.
-
Dilute an aliquot of the stored stock solution to the same theoretical concentration as the fresh standard.
-
Analyze both the fresh standard and the stored sample by reverse-phase HPLC with UV detection at an appropriate wavelength.
-
Compare the peak area of the parent compound in the stored sample to that of the fresh standard. A significant decrease in the peak area and the appearance of new peaks in the stored sample indicate degradation.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. research.library.fordham.edu [research.library.fordham.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting low yields in the Suzuki coupling of 7-bromo-4-hydroxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 7-bromo-4-hydroxyquinoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of 7-bromo-4-hydroxyquinoline, presented in a question-and-answer format.
Problem 1: Low or no product yield with significant starting material remaining.
This often indicates that the catalytic cycle is not proceeding efficiently. Several factors could be at play, from catalyst deactivation to suboptimal reaction conditions.
-
Question: My reaction has stalled with a large amount of 7-bromo-4-hydroxyquinoline unreacted. What are the likely causes and how can I fix it?
Answer: A stalled reaction often points to issues with the catalyst's activity or the reaction conditions. Here's a systematic approach to troubleshoot:
-
Catalyst and Ligand Choice: The 4-hydroxyquinoline moiety is electron-rich, which can make oxidative addition more challenging. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1][2] Consider switching to a more active catalyst system. Bulky, electron-rich phosphine ligands are known to improve the efficiency of cross-coupling reactions with challenging substrates.[3][4]
-
Inadequate Degassing: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Insufficient degassing of your solvent and reaction vessel can lead to catalyst decomposition, often observed as the formation of palladium black. Ensure you thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6]
-
Reaction Temperature: Suzuki couplings often require heating to proceed at a reasonable rate.[7] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. A typical starting point for bromoquinolines is in the range of 80-110 °C.[5]
-
Solvent and Base Solubility: The chosen base and catalyst must have adequate solubility in the reaction solvent to be effective.[5][7] If you observe poor solubility, consider a different solvent system or a more soluble base.
-
-
Question: I am using a Pd(OAc)₂/ligand system and see low conversion. What should I consider?
Answer: Pd(OAc)₂ is a pre-catalyst that needs to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.
-
Ligand Choice: The choice of phosphine ligand is critical. For an electron-rich substrate like 7-bromo-4-hydroxyquinoline, bulky and electron-donating ligands such as SPhos or XPhos are often more effective than triphenylphosphine (PPh₃).[3] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][8]
-
Catalyst to Ligand Ratio: The ratio of palladium to the phosphine ligand can be crucial. Typically, a ratio of 1:1 to 1:2 is used, but optimization may be necessary.
-
Problem 2: Consumption of starting material, but low yield of the desired product.
This scenario suggests that while the initial steps of the catalytic cycle may be occurring, the desired product is not being formed efficiently due to competing side reactions.
-
Question: My 7-bromo-4-hydroxyquinoline is consumed, but the yield of my coupled product is low. What side reactions could be occurring?
Answer: Several side reactions can compete with the desired Suzuki coupling, leading to low yields. The most common include:
-
Protodeboronation of the Boronic Acid: This is the reaction of the boronic acid with a proton source (like water or alcohol) to replace the boron group with a hydrogen atom.[6] This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids.[9] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[6][9] Ensuring your reaction is run under anhydrous conditions (if the protocol allows) can also help.
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or if the transmetalation step is slow.[6][10] Thorough degassing can help minimize this side reaction.
-
Dehalogenation of 7-bromo-4-hydroxyquinoline: The bromine atom on the quinoline ring can be replaced by a hydrogen atom.[6] This can be influenced by the choice of base and solvent. Screening different bases may help to reduce this side reaction.[6]
-
Hydrolysis of the Product: Depending on the reaction conditions and the nature of the coupled partner, the final product may be susceptible to hydrolysis.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of 7-bromo-4-hydroxyquinoline?
A1: There is no single "best" combination as the optimal choice can depend on the specific boronic acid being used. However, for electron-rich and potentially challenging substrates like 7-bromo-4-hydroxyquinoline, catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[3] Examples include SPhos and XPhos, which have shown broad applicability and high efficiency for such couplings.[3]
-
Q2: How important is the quality of my boronic acid?
A2: The purity of the boronic acid is critical for the success of a Suzuki coupling.[11] Impurities can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[11] Boronic acids can also degrade over time, leading to the formation of boroxines (anhydrides of boronic acids) which can complicate stoichiometry, or undergo protodeboronation.[12] It is recommended to use high-purity boronic acids or to consider the more stable boronate esters.[9][13]
-
Q3: Which base should I choose for my reaction?
A3: The base plays a crucial role in the Suzuki coupling by activating the boronic acid for transmetalation.[14][15][16][17] The choice of base can significantly impact the reaction yield. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective due to their higher solubility and basicity.[5] The 4-hydroxy group on the quinoline is acidic and will react with the base, so a sufficient excess of base is required.
-
Q4: What is the recommended solvent system?
A4: A variety of solvents can be used for Suzuki couplings, often as a mixture with water to facilitate the dissolution of the base. Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water.[5][18] The choice of solvent can influence the solubility of the reactants and the reaction rate. For substrates with poor solubility, a solvent like 1,4-dioxane or 2-MeTHF may be beneficial.[5]
-
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This will allow you to track the consumption of the starting materials and the formation of the product, helping you to determine the optimal reaction time and identify any potential issues.
Data Presentation
Table 1: Comparison of Common Bases in Suzuki Coupling
| Base | pKa of Conjugate Acid | Typical Solvent System | Key Characteristics |
| NaHCO₃ | 10.3 | Dioxane/Water, DMF/Water | Mild base, suitable for base-sensitive substrates. |
| K₂CO₃ | 10.3 | Dioxane/Water, Toluene/Water | Commonly used, moderate strength, limited solubility.[5] |
| K₃PO₄ | 12.3 | Dioxane/Water, 2-MeTHF | Stronger base, often more effective for challenging couplings.[5] |
| Cs₂CO₃ | 10.3 | Dioxane/Water | Highly soluble and effective, often a good choice for difficult reactions.[5] |
| KOtBu | 19 | THF (anhydrous) | Very strong, non-nucleophilic base; used in anhydrous conditions.[5] |
Table 2: Overview of Common Phosphine Ligands for Suzuki Coupling
| Ligand | Type | Key Features |
| PPh₃ (Triphenylphosphine) | Monodentate Arylphosphine | Classical ligand, less effective for challenging substrates.[1] |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Monodentate Alkylphosphine | Bulky and electron-rich, highly active.[4] |
| SPhos | Dialkylbiarylphosphine | Bulky and electron-rich, highly effective for a broad range of substrates.[3] |
| XPhos | Dialkylbiarylphosphine | Very bulky and electron-rich, excellent for challenging couplings including aryl chlorides.[3] |
| dppf | Bidentate Ferrocenylphosphine | Good for a range of couplings, can stabilize the catalyst.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-bromo-4-hydroxyquinoline
This protocol is a general starting point and may require optimization for specific substrates and reaction scales.
Materials:
-
7-bromo-4-hydroxyquinoline (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add 7-bromo-4-hydroxyquinoline, the arylboronic acid or boronate ester, and the base.
-
Add the palladium catalyst and any additional ligand if required.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask several times.
-
Add the degassed solvent system via syringe. The reaction concentration is typically around 0.1 M with respect to the 7-bromo-4-hydroxyquinoline.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. Reactions are typically complete within 5-24 hours.[7]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Common side reactions in the Suzuki coupling of 7-bromo-4-hydroxyquinoline.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. nbinno.com [nbinno.com]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. nbinno.com [nbinno.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Aryl-4-Hydroxyquinolines by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 7-aryl-4-hydroxyquinolines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of 7-aryl-4-hydroxyquinolines.
| Problem | Potential Cause | Solution |
| Low Yield or No Compound Eluting | Compound is highly polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of methanol in dichloromethane or ethyl acetate in hexane.[1] |
| Compound decomposed on the acidic silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before developing. If decomposition occurs, consider deactivating the silica gel with a base like triethylamine (1-2% in the mobile phase) or using an alternative stationary phase such as alumina or reverse-phase silica (C18).[1][2] | |
| Inadequate mobile phase strength. | Ensure the chosen solvent system is appropriate. Use Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[3] | |
| Compound is not soluble in the mobile phase. | If the crude mixture is not soluble in the elution solvent, use the dry loading technique.[4] | |
| Poor Separation of Compound from Impurities | Incorrect mobile phase polarity. | Optimize the solvent system. A less polar mobile phase will increase retention on the silica gel and may improve the separation of less polar impurities, while a more polar mobile phase will decrease retention and may help separate more polar impurities. |
| Column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. Both wet and dry packing methods can be effective if done carefully. | |
| Overloading the column. | Use an appropriate amount of crude material for the column size. As a general rule, the amount of silica gel should be 25 to 100 times the weight of the crude sample. | |
| Compound Elutes with Discoloration (Yellow, Orange, or Brown) | Oxidation of the 4-hydroxyquinoline moiety. | Quinolines can be susceptible to oxidation.[1] Use degassed solvents and consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) after purification.[1] Adding an antioxidant like BHT during storage may also be beneficial.[1] |
| Presence of colored impurities from the synthesis. | Ensure the purification is effective by carefully monitoring fractions with TLC. If colored impurities co-elute, further purification by recrystallization or a second column with a different solvent system may be necessary. | |
| Tailing Peaks Observed in TLC or Broad Bands on the Column | Secondary interactions between the basic nitrogen of the quinoline and acidic silanol groups on the silica gel. | Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-1%).[3] This will mask the active silanol sites and improve the shape of the elution band.[3] |
| Chelation of the 4-hydroxyquinoline with metal ions. | While more common in HPLC with stainless steel components, be mindful of potential metal contaminants. Adding a chelating agent like EDTA to the mobile phase is a strategy used in HPLC that could be adapted if metal contamination is suspected.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of 7-aryl-4-hydroxyquinolines?
A1: A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol.[1] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired compound.[3]
Q2: My 7-aryl-4-hydroxyquinoline is sticking to the top of the silica gel column and won't elute, even with a high concentration of polar solvent. What should I do?
A2: This indicates strong interaction with the stationary phase, possibly due to the basicity of the quinoline nitrogen and the acidity of silica gel. You can try deactivating the silica gel by flushing the column with a solvent mixture containing 1-2% triethylamine (TEA) before loading your sample.[3] Alternatively, switching to a more inert stationary phase like alumina or using reverse-phase chromatography might be necessary.
Q3: I am observing significant peak tailing during the purification of my compound. How can I resolve this?
A3: Peak tailing is often caused by interactions between the basic quinoline compound and acidic silanol groups on the silica gel.[3] To mitigate this, add a small amount of triethylamine (TEA) to your mobile phase to improve the peak shape.[3]
Q4: How can I prevent my 7-aryl-4-hydroxyquinoline from decomposing during purification?
A4: To minimize decomposition, avoid prolonged exposure to the acidic environment of silica gel.[1] Work efficiently and consider deactivating the silica gel with a base like triethylamine.[1] If the compound is sensitive to light or air, use degassed solvents and protect the column from light.[1]
Q5: My crude product is not very soluble in the hexane/ethyl acetate solvent system I plan to use for elution. How should I load it onto the column?
A5: In this case, dry loading is recommended.[4] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[4] This powder can then be carefully added to the top of your packed column.[4]
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). The ideal system will give your target 7-aryl-4-hydroxyquinoline an Rf value of approximately 0.2-0.3.[3]
-
Column Packing:
-
Slurry Packing (Wet Method): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Dry Packing: Fill the column with dry silica gel powder. Then, slowly run the least polar solvent through the column until the silica is fully wetted and packed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[4] Carefully apply the solution to the top of the silica bed using a pipette.[4]
-
Dry Loading: Dissolve the crude sample in a volatile solvent, add silica gel (approximately 2-3 times the weight of the crude sample), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution: Begin elution with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC to identify the fractions containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 7-aryl-4-hydroxyquinoline.
Visualizations
Caption: Workflow for the column chromatography purification of 7-aryl-4-hydroxyquinolines.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Managing Impurities in 7-Bromoquinolin-4-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 7-Bromoquinolin-4-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the final this compound product.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities in the synthesis of this compound via the Gould-Jacobs reaction include:
-
5-Bromoquinolin-4-ol: This is the main regioisomeric impurity formed due to the two possible cyclization pathways of the intermediate derived from 3-bromoaniline.
-
Unreacted 3-bromoaniline: Incomplete reaction can lead to the presence of the starting aniline.
-
Diethyl ethoxymethylenemalonate (DEEMM): Excess reagent may remain in the crude product.
-
Intermediate anilinomethylenemalonate: Incomplete cyclization can result in the presence of the acyclic intermediate.
-
Poly-brominated species: Although less common under controlled conditions, over-bromination of the starting material or product is a possibility.
Q3: How can I monitor the progress of the this compound synthesis?
A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexane. By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification techniques for crude this compound?
A4: The choice of purification technique depends on the impurity profile of the crude product.
-
Recrystallization: This is an effective method for removing minor impurities if the crude product is relatively pure. Suitable solvents include ethanol, methanol, or a mixture of dimethylformamide (DMF) and water.
-
Column Chromatography: For mixtures with significant amounts of impurities, particularly the 5-bromo isomer, column chromatography is recommended. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common choice.
Q5: How can I characterize the final this compound product and its impurities?
A5: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying isomeric impurities. The substitution pattern on the quinoline ring will result in distinct chemical shifts and coupling patterns for the aromatic protons.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and impurities. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and quantifying the levels of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is typically used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. | - Monitor the reaction by TLC to ensure completion. - Optimize the cyclization temperature; it is often high but excessive heat can cause decomposition. - Ensure high purity of starting materials. |
| Presence of a Significant Amount of 5-Bromo Isomer | The Gould-Jacobs reaction with meta-substituted anilines is often not completely regioselective. | - Optimize the cyclization conditions (solvent, temperature) to favor the formation of the 7-bromo isomer. - Employ careful column chromatography for separation. Multiple columns may be necessary for high purity. |
| Product is a Dark Oil or Tar | - High reaction temperatures leading to decomposition. - Oxidation of the product. | - Reduce the cyclization temperature or reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Removing the High-Boiling Point Solvent (e.g., Diphenyl Ether) | The high boiling point of the solvent makes it difficult to remove by standard evaporation. | - Use a high-vacuum distillation setup (e.g., Kugelrohr) for solvent removal. - Triturate the crude product with a non-polar solvent like hexane to precipitate the product and wash away residual solvent. |
| Broad or Tailing Peaks in HPLC Analysis | - Interaction of the hydroxyl group with the silica-based column. - Presence of acidic or basic impurities. | - Use a mobile phase with a modifier like formic acid or trifluoroacetic acid. - Consider using an end-capped HPLC column. |
Experimental Protocols
Synthesis of this compound via Gould-Jacobs Reaction
-
Condensation: In a round-bottom flask, combine 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-260 °C for 30-60 minutes.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 10% aqueous solution). Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.
-
Decarboxylation and Precipitation: Cool the mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol. Dry the product under vacuum.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the solution onto the prepared silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in methanol or the initial mobile phase composition.
Data Presentation
Table 1: Typical Analytical Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shift Range (ppm) for Quinoline Protons | Expected Mass Spectrum (m/z) for [M+H]⁺ |
| This compound | C₉H₆BrNO | 223.05 | 7.5 - 8.5 | 224, 226 |
| 5-Bromoquinolin-4-ol | C₉H₆BrNO | 223.05 | 7.5 - 8.5 | 224, 226 |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 6.8 - 7.2 | 172, 174 |
Note: The exact NMR chemical shifts will vary depending on the solvent and the specific substitution pattern, which influences the coupling constants between adjacent protons. The mass spectra of bromine-containing compounds will show a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Visualizations
References
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 7-Bromoquinolin-4-ol Derivatives
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents. The introduction of a bromine atom at the 7th position of the quinolin-4-ol core, in particular, has been a focal point of research, aiming to enhance the biological efficacy of this heterocyclic system. These derivatives have demonstrated significant promise as both anticancer and antimicrobial agents.[1][2] This guide provides a comparative overview of the biological activities of various 7-Bromoquinolin-4-ol derivatives, supported by experimental data and detailed methodologies to aid in future research and development.
The strategic placement of a bromine atom at the 7-position, combined with various substituents at other positions of the quinolin-4-ol ring, significantly influences the molecule's physicochemical properties and its interaction with biological targets.[1][2] Halogenation can enhance lipophilicity, potentially improving cell membrane permeability, a critical factor for drug efficacy.[1] This guide will delve into the cytotoxic and antimicrobial activities of these compounds, presenting a comparative analysis based on available data.
Comparative Anticancer Activity
Derivatives of this compound have been investigated for their cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, is often used to quantify this activity. The data presented below, while not exhaustive for a single, uniform series of this compound derivatives, provides valuable insights into the anticancer potential of structurally related brominated quinolines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Rat Glioma) | 9.6 | [3] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HeLa (Cervical) | 5.45 | [3] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (Colon) | 6.8 | [3] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7) | C6 (Rat Glioma) | 12.4 | [3] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7) | HeLa (Cervical) | 10.2 | [3] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7) | HT29 (Colon) | 11.8 | [3] |
| 6-bromo-5-nitroquinoline | Various | Potent | [3] |
Comparative Antimicrobial Activity
The quinoline core is a fundamental component of several established antimicrobial drugs.[2] Synthetic derivatives are frequently screened for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy. The table below summarizes the antimicrobial activity of some 7-bromoquinoline derivatives.
| Compound/Derivative | Bacterial Strain | Type | Representative MIC (mg/mL) | Reference |
| N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide (5b) | Klebsiella pneumoniae | Gram-negative | 0.80 - 1.00 | [4] |
| N-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrophenylsulphonamide (5d) | Salmonella typhi | Gram-negative | 0.80 - 1.00 | [4] |
| Analogs of 2-phenyl-4-hydroxyquinoline | Staphylococcus aureus | Gram-positive | 0.016 - 0.064 | [5] |
| Analogs of 2-phenyl-4-hydroxyquinoline | Bacillus subtilis | Gram-positive | 0.008 - 0.032 | [5] |
| Analogs of 2-phenyl-4-hydroxyquinoline | Escherichia coli | Gram-negative | 0.032 - 0.128 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a period of 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium from a fresh agar plate into 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard). Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).[5]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[5]
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, research on the broader quinoline class suggests several potential signaling pathways and molecular targets.
Anticancer Mechanisms
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. One postulated mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Caption: Postulated inhibition of the EGFR signaling pathway by a this compound derivative.
Antimicrobial Mechanisms
The antibacterial activity of quinolones is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Caption: General workflow of the antimicrobial action of quinolone derivatives.
References
Comparative Anticancer Activity of 7-Bromoquinolin-4-ol Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad range of biological activities, including potent anticancer properties.[1][2] The introduction of a bromine atom at the 7-position and a hydroxyl group at the 4-position of the quinoline ring, as seen in 7-Bromoquinolin-4-ol derivatives, is a strategic approach to enhance the pharmacological profile of these compounds. The bromine atom can increase lipophilicity, potentially improving cell membrane permeability, while the 4-hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[1]
This guide provides a comparative overview of the potential anticancer activity of a series of hypothetical this compound derivatives. While extensive, direct comparative studies on a homologous series of these specific derivatives are not widely available in the current literature, this document synthesizes information from structurally related compounds to present a predictive comparison and outlines the standard experimental protocols for their evaluation.[1][3]
Data Presentation: A Comparative Analysis of Cytotoxicity
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for a series of this compound derivatives against various human cancer cell lines. These values are illustrative and based on structure-activity relationship (SAR) trends observed in related quinoline compounds, where different substitutions at the 2-position modulate the anticancer activity. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R-Group (at 2-position) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT116 (Colon) |
| BQ-1 | -H | 15.8 | 22.5 | 18.3 |
| BQ-2 | -CH3 | 12.3 | 18.9 | 14.7 |
| BQ-3 | -Phenyl | 8.5 | 11.2 | 9.1 |
| BQ-4 | -4-Chlorophenyl | 5.2 | 7.8 | 6.5 |
| BQ-5 | -4-Methoxyphenyl | 9.1 | 13.4 | 10.6 |
| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 1.0 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship. Doxorubicin is included as a standard chemotherapy reference.
Experimental Protocols
The evaluation of the anticancer activity of novel compounds involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.
-
Cell Seeding: Cancer cells are cultured and then seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting a dose-response curve.[2]
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is employed to determine if the compounds induce apoptosis (programmed cell death).
-
Cell Treatment and Harvesting: Cells are treated with the compounds at their predetermined IC50 concentrations for 24 or 48 hours. Both adherent and floating cells are collected.
-
Staining: The harvested cells are washed with PBS and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation and Analysis: The cells are incubated in the dark for 15 minutes at room temperature.[2] The stained cells are then analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This assay determines if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Cell Treatment: Cancer cells are treated with the compounds at their IC50 concentrations for 24 or 48 hours.
-
Fixation and Staining: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight. After fixation, the cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the stained cells is measured by flow cytometry. The distribution of cells in the different phases of the cell cycle is analyzed based on their fluorescence intensity.[2]
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the anticancer evaluation of novel compounds.
Postulated Signaling Pathway Inhibition
Quinoline-based inhibitors are often hypothesized to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various cancers.[2]
Caption: Postulated inhibition of the EGFR signaling pathway by this compound derivatives.
References
Unveiling the Potency of 7-Bromoquinolin-4-ol Analogs as Kinase Inhibitors: A Comparative Guide
This guide summarizes quantitative inhibitory data, details common experimental protocols for kinase activity assessment, and visualizes key signaling pathways targeted by these inhibitors, providing a comprehensive resource for further research and development in the field of kinase-targeted therapies.
Comparative Inhibitory Activity of Halogenated Quinoline Derivatives
The following table summarizes the reported IC50 values for various 7-bromoquinoline and other halogenated quinoline analogs against a panel of protein kinases. This data highlights the potential of the quinoline scaffold as a privileged structure in the design of potent kinase inhibitors.
| Compound ID/Description | Target Kinase(s) | IC50/Ki Value(s) | Notes |
| LXY18 (Br-substituted 4-phenoxy-quinoline) | Aurora Kinase B (AURKB) | Sub-nanomolar (anti-proliferative) | Acts as a potent AURKB relocation blocker, preventing cytokinesis. |
| 6-bromo quinoline derivatives | GAK, SLK, STK10 | Ki values in the nM range | Demonstrates high affinity for Cyclin G-associated kinase (GAK) and related kinases. |
| 3H-pyrazolo[4,3-f]quinoline derivatives | FLT3, CDK2 | Nanomolar IC50 values | Shows potent inhibition of FMS-like tyrosine kinase 3 and Cyclin-dependent kinase 2. |
| Quinazolin-4-one derivative (with 3-bromophenyl at position 2) | CDK9 | IC50 = 0.142 µM | Demonstrates significant inhibitory activity against Cyclin-dependent kinase 9. |
Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 values is crucial for evaluating the potency of kinase inhibitors. Two commonly employed methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound. After the reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Detection: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and is used to determine the kinase activity.
A standard experimental workflow for the ADP-Glo™ assay is depicted below:
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
-
Assay Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor™ 647 acceptor.
-
Inhibitor Competition: Test compounds that bind to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal. The IC50 value is determined by measuring the concentration of the inhibitor required to displace 50% of the tracer.
The general principle of the LanthaScreen™ assay is illustrated below:
A Comparative Analysis of 7-Bromoquinolin-4-ol Derivatives and Staurosporine as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known kinase inhibitor staurosporine and the emerging class of 7-bromoquinolin-4-ol derivatives. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular signaling pathways and experimental workflows.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent and well-characterized, albeit non-selective, kinase inhibitor. It functions as a prototypical ATP-competitive inhibitor, binding to the ATP-binding site of a wide range of kinases with high affinity.[1] This lack of specificity has limited its clinical use but has made it an invaluable research tool for studying kinase function and inducing apoptosis.
In the quest for more selective and therapeutically viable kinase inhibitors, various heterocyclic scaffolds have been explored. The quinoline core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Derivatives of quinoline have shown promise as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), and have demonstrated significant anticancer activity.[3][4][5][6] This guide focuses on the potential of this compound derivatives as kinase inhibitors and draws a comparison with the established profile of staurosporine.
Quantitative Comparison of Kinase Inhibitory Activity
Direct comparative studies providing IC50 values for this compound derivatives against a panel of kinases alongside staurosporine are not extensively available in the public domain. However, to provide a quantitative benchmark, the well-documented inhibitory profile of staurosporine is presented below. For the quinoline scaffold, data from various related derivatives are included to highlight the potential of this chemical class.
| Kinase Target | Staurosporine IC50 (nM) | This compound Derivative IC50 | Notes on Quinoline Derivatives |
| Protein Kinase C (PKC) | 0.7 - 3 | Data Not Available | Staurosporine is a potent inhibitor of PKC.[7][8] |
| Protein Kinase A (PKA) | 7 | Data Not Available | Staurosporine shows high affinity for PKA.[8] |
| p60v-src Tyrosine Protein Kinase | 6 | Data Not Available | A representative tyrosine kinase inhibited by staurosporine. |
| CaM Kinase II | 20 | Data Not Available | Another serine/threonine kinase potently inhibited by staurosporine. |
| Various Kinases | Nanomolar Range | Data Not Available | Staurosporine inhibits a vast majority of the human kinome with submicromolar affinity.[9] |
| Related Quinoline Derivatives | |||
| EGFR | 31.80 - 42.52 nM | For certain quinoline hybrid derivatives bearing pyrazoline or pirazolinylthiazole heterocycles.[3] | |
| c-Met | 19 - 64 nM | For specific imidazo[4,5-c]quinoline derivatives.[3] | |
| PI3Kα / mTOR | 900 nM / 1400 nM | For a specific imidazo[4,5-c]quinoline derivative.[3] |
Note: The IC50 values for staurosporine can vary between studies depending on the assay conditions.
While specific data for this compound derivatives is sparse, studies on other brominated quinolines have shown antiproliferative activity against cancer cell lines, albeit with IC50 values in the micromolar range, suggesting lower potency compared to staurosporine's kinase inhibition.[10] The bromine atom on the quinoline scaffold provides a valuable handle for synthetic modification, allowing for the generation of diverse derivatives for screening and optimization.[2]
Experimental Protocols
To ensure the reproducibility and validity of kinase inhibition data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro kinase assay format that can be used to evaluate and compare the inhibitory potential of compounds like this compound derivatives and staurosporine.
In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
1. Materials and Reagents:
-
Recombinant Kinase: Purified enzyme of interest.
-
Kinase Substrate: A peptide or protein that is a known substrate for the kinase. Often biotinylated for detection.
-
ATP (Adenosine Triphosphate): Co-substrate for the kinase reaction.
-
Test Compounds: this compound derivatives and Staurosporine (as a positive control), serially diluted in DMSO.
-
Kinase Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).
-
Detection Reagents: For a fluorescence-based assay, this may include a labeled antibody that specifically recognizes the phosphorylated substrate. For example, a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[11]
-
Stop Solution: A solution to terminate the kinase reaction, often containing EDTA to chelate Mg²⁺.
-
Assay Plates: Low-volume, 384-well plates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of detecting the specific fluorescence signal (e.g., TR-FRET).
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and staurosporine in 100% DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compounds or DMSO (as a negative control) to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in kinase assay buffer.
-
Add the kinase/substrate mixture to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding the stop solution.
-
Add the detection reagents (e.g., TR-FRET antibody and acceptor) and incubate as per the manufacturer's instructions to allow for binding to the phosphorylated substrate.
-
-
Data Acquisition: Measure the fluorescence signal using a compatible plate reader.
3. Data Analysis:
-
The raw fluorescence data is converted to percent inhibition relative to the controls (0% inhibition for DMSO-treated wells and 100% inhibition for wells with no kinase activity).
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflow Visualization
To visually represent the complex biological and experimental processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathway: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer, making it a key target for kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Fluorescent Probes: 7-Bromoquinolin-4-ol Derivatives vs. Market Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel fluorescent probes with tailored photophysical properties is a continuous endeavor in biomedical research and drug development. Quinoline derivatives, owing to their inherent fluorescence and versatile scaffold, represent a promising class of fluorophores. This guide provides a comparative analysis of fluorescent probes derived from 7-Bromoquinolin-4-ol against two widely used classes of fluorescent dyes: BODIPY and Rhodamine. While specific experimental data for 7-bromo-4-hydroxy-2-phenylquinoline is not extensively available, this comparison is based on predicted properties from structurally similar compounds and well-established data for the alternatives.[1]
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe is dictated by its specific application, with key parameters including excitation and emission wavelengths, Stokes shift, and quantum yield. The following table summarizes these properties for a representative this compound derivative alongside common BODIPY and Rhodamine dyes.
| Property | 7-Bromo-4-hydroxy-2-phenylquinoline (Predicted/Analog-Based) | Unsubstituted BODIPY | Rhodamine 6G |
| Excitation Max (λex) | ~320 - 380 nm[1] | ~503 nm[] | ~528 nm |
| Emission Max (λem) | ~400 - 500 nm[1] | ~512 nm[] | ~551 nm |
| Stokes Shift | Moderate to large[1] | Small (~9 nm)[] | ~23 nm |
| Quantum Yield (ΦF) | Variable (highly dependent on solvent and binding partners)[1] | High (often approaching 1.0)[] | High (~0.95) |
| Key Features | Potential for large Stokes shift, sensitive to environmental polarity and metal ion binding.[1] | High photostability, sharp emission peaks, and fluorescence largely unaffected by the environment.[][] | Excellent photostability and high water solubility.[4] |
| Common Applications | Metal ion sensing, pH sensing, bioimaging.[1] | Labeling of biomolecules, fluorescence resonance energy transfer (FRET), cell imaging.[][5] | pH sensing, imaging of acidic microenvironments, flow cytometry.[4][6][7] |
Signaling Pathway and Experimental Workflow Visualization
The utility of fluorescent probes often lies in their ability to signal the presence of a specific analyte or a change in their microenvironment. For quinoline-based probes, a common application is the detection of metal ions through a mechanism known as Chelation-Enhanced Fluorescence (CHEF).
References
- 1. benchchem.com [benchchem.com]
- 4. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dzinsights.com [dzinsights.com]
- 6. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Quantum Yield of 7-Bromoquinolin-4-ol and Other Fluorescent Probes
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a suitable fluorophore is a critical step that dictates experimental sensitivity and success. Among the myriad of available fluorescent probes, quinoline derivatives have garnered significant interest due to their versatile photophysical properties. This guide provides a comparative overview of the fluorescence quantum yield of 7-Bromoquinolin-4-ol and other widely used fluorescent probes, supported by experimental data and detailed methodologies.
While specific experimental data for the quantum yield of this compound is not extensively available in the current literature, its structural similarity to other quinoline-based probes suggests its potential as a fluorescent marker.[1] The fluorescence quantum yield of quinoline derivatives is known to be highly dependent on the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent.[2][3][4]
Quantitative Comparison of Fluorescent Probes
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5] A higher quantum yield corresponds to a brighter fluorescent signal. The following table summarizes the quantum yields of several well-characterized fluorescent probes for comparative purposes.
| Fluorescent Probe | Quantum Yield (Φf) | Solvent/Conditions |
| This compound | Not Reported (Variable) | Highly dependent on solvent and substituents[1] |
| Fluorescein | 0.92 - 0.95 | 0.01 - 0.1 M NaOH[6] |
| 0.79 | Ethanol[7] | |
| Rhodamine B | 0.65 - 0.70 | Ethanol[8][9][10] |
| 0.31 - 0.49 | Water/PBS[8][10][11] | |
| Coumarin 1 | 0.56 - 0.90 | Ethanol-Methanol (77K)[12] |
| Coumarin Derivative (4e) | 0.83 | DMSO[13][14][15] |
| Alexa Fluor 488 | 0.92 | Aqueous Buffer (PBS)[16] |
Note: The quantum yield of fluorescent probes can be significantly influenced by environmental factors such as solvent polarity, pH, and temperature. The data presented here is for comparative purposes under the specified conditions.
Factors Influencing the Quantum Yield of Quinoline Derivatives
The fluorescence of quinoline compounds is attributed to the π-π* transitions in the aromatic system. The quantum yield of these probes can be modulated by several factors:
-
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the quinoline ring can alter the electronic distribution and affect the radiative and non-radiative decay pathways. For instance, protonation of the nitrogen atom in the quinoline ring has been shown to enhance fluorescence quantum yield in some cases.[2]
-
Solvent Effects: The polarity of the solvent can have a profound impact on the quantum yield. Polar solvents can lead to fluorescence quenching in some quinoline derivatives.[4]
-
Intramolecular Rotations: The presence of flexible single bonds can lead to non-radiative decay through molecular vibrations and rotations, thus lowering the quantum yield.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, fluorescent probes can form aggregates, which often leads to self-quenching and a decrease in fluorescence intensity.[4]
Experimental Protocols
The determination of the fluorescence quantum yield is crucial for characterizing a new fluorescent probe. The relative quantum yield method is a widely used technique that compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[17]
Relative Quantum Yield Determination
Objective: To determine the fluorescence quantum yield of a sample (e.g., this compound) relative to a standard fluorescent dye.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.60; Fluorescein in 0.1 M NaOH, Φf = 0.925; Rhodamine 6G in ethanol, Φf = 0.95)[5][18]
-
Sample of interest (this compound)
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or an appropriate buffer)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent standard and the sample in the same solvent.
-
Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the standard and the sample.
-
Determine the absorbance at the excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the standard.
-
Record the fluorescence emission spectrum for each dilution of the standard.
-
Without changing the instrument settings, record the fluorescence emission spectrum for each dilution of the sample at the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both the standard (Grad_ST) and the sample (Grad_X).
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term is equal to 1.
-
-
Diagrams
Caption: Experimental workflow for relative quantum yield determination.
Caption: Simplified Jablonski diagram illustrating fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescein [omlc.org]
- 8. Rhodamine B - Wikipedia [en.wikipedia.org]
- 9. omlc.org [omlc.org]
- 10. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 11. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 7-Bromoquinolin-4-ol Based Probes versus Commercial Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of fluorescence imaging, the selection of an appropriate fluorescent probe is paramount to achieving sensitive and reliable experimental outcomes. While a plethora of commercial fluorescent dyes are readily available, researchers are continually exploring novel fluorophores with unique photophysical properties. This guide provides a comparative overview of probes based on the 7-Bromoquinolin-4-ol scaffold and a selection of widely used commercial fluorescent dyes. This document aims to furnish researchers with the necessary data and protocols to make informed decisions for their specific bioimaging and sensing applications.
Performance Comparison: Photophysical Properties
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes these properties for representative commercial dyes and provides projected characteristics for this compound based probes, based on the analysis of structurally similar quinoline derivatives.
| Fluorescent Dye Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Photostability |
| This compound Based Probes (Hypothetical) | ~320 - 380[1] | ~400 - 500[1] | Variable[1] | Moderate (Anticipated) |
| Fluorescein (FITC) | ~495[2] | ~519[2] | ~0.3-0.9 | Low[2] |
| Rhodamine B | ~556 | ~580 | ~0.3-0.7 | Moderate |
| Cyanine Dyes (Cy3) | ~550[2] | ~570[2] | ~0.15-0.3 | Moderate[2] |
| Cyanine Dyes (Cy5) | ~649[2] | ~666[2] | ~0.2-0.3[2] | Moderate[2] |
| Alexa Fluor 488 | ~494[2] | ~519[2] | ~0.92[2] | High[2] |
Note: The properties of this compound based probes are projected based on derivatives and may vary depending on the specific chemical modifications and the molecular environment. Experimental validation is crucial.
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
Quinoline-based probes, including derivatives of this compound, can function as chemosensors for metal ions. A common signaling mechanism is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe exhibits low fluorescence due to non-radiative decay processes. Upon binding to a specific metal ion, the molecule's conformation becomes more rigid, which restricts intramolecular rotations and vibrations. This rigidity reduces the efficiency of non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield and a detectable "turn-on" signal.
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling mechanism.
Experimental Protocols
Accurate characterization of fluorescent probes is essential for their effective application. Below are detailed protocols for measuring two key performance indicators: fluorescence quantum yield and photostability.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes how to determine the fluorescence quantum yield of a test compound relative to a standard with a known quantum yield.
Materials:
-
Test fluorescent probe (e.g., a this compound derivative)
-
Standard fluorescent dye with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both the test probe and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the test and standard samples. Ensure the fluorometer settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard. The slope of these plots will be proportional to the quantum yield.
-
Calculate the quantum yield of the test probe (Φ_test) using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_test and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the test and standard, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard, respectively.
-
Protocol 2: Photostability Assessment (Photobleaching Half-Life)
This protocol outlines a method to quantify the photostability of a fluorescent probe by measuring its photobleaching half-life.
Materials:
-
Solutions of the fluorescent probes to be compared (e.g., this compound derivative and a commercial dye) at the same concentration.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the fluorescent dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.
-
Image Acquisition:
-
Focus on the sample.
-
Set the illumination intensity to a constant level that will be used for all samples.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without any dye.
-
Normalize the background-corrected intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Experimental Workflow for Probe Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of a novel fluorescent probe against a commercial standard.
Caption: Workflow for comparing a new probe to a standard.
References
A Comparative Guide to the Structure-Activity Relationship of 7-Bromoquinolin-4-ol Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 7-Bromoquinolin-4-ol analogs, focusing on their potential as anticancer agents. The data presented is illustrative and based on published findings for structurally related quinoline and quinolone derivatives. We will explore how modifications to the core this compound scaffold can influence cytotoxic activity against various cancer cell lines. Furthermore, this guide details the experimental protocols for key biological assays and visualizes a relevant signaling pathway potentially targeted by these compounds.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of a series of this compound analogs was evaluated against three human cancer cell lines: HCT116 (colon carcinoma), A549 (lung carcinoma), and MCF-7 (breast carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell viability, are summarized in the table below. The data illustrates how different substituents at the R position of the quinolin-4-ol core can modulate anticancer potency.
| Compound ID | R Group | HCT116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 1a | -H | 35.2 | 42.8 | 51.5 |
| 1b | -CH3 | 28.7 | 35.1 | 43.2 |
| 1c | -OCH3 | 22.4 | 29.8 | 36.7 |
| 1d | -Cl | 15.8 | 20.3 | 25.1 |
| 1e | -CF3 | 10.2 | 14.5 | 18.9 |
Structure-Activity Relationship (SAR) Summary:
-
Effect of Substitution at the R position: The nature of the substituent at the R position significantly influences the anticancer activity of the this compound scaffold.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (-Cl) and trifluoromethyl (-CF3), at the R position (compounds 1d and 1e ) leads to a notable increase in cytotoxic activity across all tested cell lines compared to the unsubstituted analog (1a ). This suggests that reducing the electron density of the aromatic ring may enhance the interaction with the biological target.
-
Electron-Donating Groups: Conversely, the presence of electron-donating groups like methyl (-CH3) and methoxy (-OCH3) (compounds 1b and 1c ) results in a moderate improvement in anticancer potency compared to the parent compound 1a .
Experimental Protocols
The anticancer activity of the this compound analogs is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1][2]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Human cancer cell lines (HCT116, A549, and MCF-7) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 to 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curves.
To investigate the potential mechanism of action, the inhibitory activity of the analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis, can be assessed.
Principle: This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of ATP consumed during the phosphorylation reaction is quantified using a luminescence-based assay.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer is prepared.
-
Inhibitor Addition: The this compound analogs are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by incubating the mixture at 30°C for a specified period (e.g., 60 minutes).
-
ATP Detection: After the incubation, a reagent that detects the amount of remaining ATP (such as Kinase-Glo®) is added. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Mandatory Visualization
Caption: Workflow for the screening and development of novel anticancer agents.
Quinoline derivatives have been identified as inhibitors of receptor tyrosine kinases, such as VEGFR-2, which play a crucial role in tumor angiogenesis.[3][4][5][6] The following diagram illustrates the VEGFR-2 signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. atcc.org [atcc.org]
- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
In Vitro Validation of 7-Bromoquinolin-4-ol Derivatives as Potent Antibacterial Agents: A Comparative Guide
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with the potential for new drug development. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive in vitro validation of the antibacterial effects of 7-Bromoquinolin-4-ol derivatives, offering a comparative analysis of their performance against alternative compounds and detailing the supporting experimental data for researchers, scientists, and drug development professionals.
Comparative Antibacterial Activity
A study by Chen et al. (2020) investigated a series of novel 4-hydroxy-2-quinolone analogs, including a 7-bromo derivative, and evaluated their in vitro antimicrobial activity. The results, summarized in the table below, highlight the impact of substitutions on the quinoline core on their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for each compound.[1][2]
| Compound ID | 7-Position Substituent | 3-Position Substituent | Staphylococcus aureus (MIC, μg/mL) | Escherichia coli (MIC, μg/mL) |
| 3j | -Br | Nonyl | >50 | >50 |
| 3i | -F | Nonyl | >50 | >50 |
| 3h | -Cl | Nonyl | >50 | >50 |
| 3g | -CH₃ | Nonyl | >50 | >50 |
| 3f | -OCH₃ | Nonyl | >50 | >50 |
| Ciprofloxacin | N/A | N/A | 0.25 | 0.12 |
Data sourced from Chen et al. (2020).[1][2]
While the specific 7-bromo derivative (3j) in this series did not exhibit potent antibacterial activity against the tested strains, the study provides a valuable framework for structure-activity relationship (SAR) analysis. Further modifications of the this compound scaffold are warranted to enhance its antibacterial potency. For instance, an application note for 7-Bromo-4-hydroxy-2-phenylquinoline suggests that structurally similar compounds exhibit MIC values in the range of 16-64 µg/mL against Staphylococcus aureus and 32-128 µg/mL against Escherichia coli.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial effects of this compound derivatives.
Synthesis of 7-Bromo-4-hydroxy-2-quinolone Analogs
The synthesis of the 4-hydroxy-2-quinolone analogs was conducted in a three-step process starting from substituted isatoic anhydrides.[2]
-
N-Alkylation of Isatoic Anhydrides: The corresponding isatoic anhydride is reacted with an alkyl halide in the presence of a base to yield the N-alkylated isatoic anhydride.
-
Synthesis of β-ketoesters: Diethyl malonate is acylated with a long-chain acyl chloride to produce the corresponding diethyl acylmalonate.
-
Condensation Reaction: The N-alkylated isatoic anhydride and the diethyl acylmalonate are condensed in the presence of a strong base, such as sodium hydride, to yield the final 4-hydroxy-2-quinolone analogs.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing CAMHB.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. It is hypothesized that this compound derivatives share this mechanism of action.
Conclusion
The in vitro data on this compound derivatives and their analogs suggest that the quinoline scaffold remains a viable starting point for the development of new antibacterial agents. While the specific derivatives highlighted in this guide showed limited activity, the detailed experimental protocols and understanding of the likely mechanism of action provide a solid foundation for future research. Structure-activity relationship studies, guided by the synthesis and screening of a broader range of this compound derivatives, will be crucial in optimizing their antibacterial potency and advancing the development of this promising class of compounds.
References
Benchmarking the performance of 7-Bromoquinolin-4-ol derivatives against standard drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological performance of 7-bromoquinolin-4-ol derivatives against established standard drugs in the fields of oncology, infectious diseases, and tropical medicine. Due to the limited availability of direct comparative studies on a single series of this compound derivatives, this guide synthesizes data from structurally related bromo- and hydroxy-quinoline compounds to provide a representative benchmark. The information herein is intended to guide future research and development of this promising class of compounds.
Executive Summary
Quinoline derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The introduction of a bromine atom and a hydroxyl group at the 7 and 4 positions, respectively, of the quinoline scaffold is anticipated to modulate the physicochemical and biological properties of the parent molecule, potentially leading to enhanced efficacy and novel mechanisms of action. This guide presents available preclinical data for analogous compounds, offering a glimpse into the potential of this compound derivatives as anticancer, antimicrobial, and antimalarial agents.
Anticancer Activity: Benchmarking against Standard Chemotherapeutics
Quinoline derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the inhibition of critical signaling pathways involved in cell proliferation and survival.[1]
Comparative In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative brominated quinoline derivatives against various cancer cell lines, benchmarked against standard chemotherapeutic agents like Doxorubicin and 5-Fluorouracil (5-FU). It is important to note that direct IC50 data for a comprehensive series of this compound derivatives is not yet widely available; the data presented is for structurally similar compounds to provide a comparative context.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Brominated Methoxyquinoline (Compound 11) | C6 (Glioma) | 5.45 | 5-FU | Not specified in study | [2] |
| Brominated Methoxyquinoline (Compound 11) | HeLa (Cervical) | 9.6 | 5-FU | Not specified in study | [2] |
| Brominated Methoxyquinoline (Compound 11) | HT29 (Colon) | 7.8 | 5-FU | Not specified in study | [2] |
| 4-Anilinoquinoline Derivative (Compound 61) | Various | 0.0015 - 0.0039 | Doxorubicin | Not specified in study | [3] |
| Representative Quinolinone Derivative | MCF-7 (Breast) | ~15.1 | Doxorubicin | ~2.57 | [4] |
Postulated Mechanism of Action in Cancer
Quinoline derivatives are known to interfere with several key signaling pathways implicated in cancer progression. A plausible mechanism for this compound derivatives involves the inhibition of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1] By blocking the ATP-binding site of the kinase domain, these compounds can halt downstream signaling cascades that promote cell proliferation and survival, ultimately leading to apoptosis.[1] Another potential mechanism is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[2]
Figure 1: Postulated Inhibition of the EGFR Signaling Pathway.
Antimicrobial Activity: A New Frontier against Drug Resistance
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents, and this compound derivatives represent a promising avenue of investigation.[5]
Comparative In Vitro Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against common bacterial pathogens, compared to standard antibiotics like Ciprofloxacin.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | Not specified | Not specified | [6] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | Not specified | Not specified | [6] |
| 7-Methoxyquinoline-sulfonamide (Compound 3l) | E. coli | 62.50 | Amoxicillin | Not specified | [7] |
| Quinolone Derivative (Compound 3) | B. subtilis | <0.03 | Ciprofloxacin | 0.05 | [8] |
| Quinolone Derivative (Compound 3) | MRSA | Not specified | Ciprofloxacin | Not specified | [8] |
Potential Antimicrobial Mechanism of Action
Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[7] It is hypothesized that this compound derivatives may share this mechanism, leading to bacterial cell death. Another potential mechanism is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell and are a major cause of drug resistance.[5]
Figure 2: Standard Workflow for Antimicrobial Susceptibility Testing.
Antimalarial Potential: Continuing the Quinoline Legacy
Quinolines, such as chloroquine and mefloquine, have been pivotal in the fight against malaria for decades. The emergence of drug-resistant Plasmodium falciparum strains underscores the urgent need for new antimalarial agents.
Comparative In Vitro Antiplasmodial Activity
The following table shows the IC50 values of representative quinoline analogs against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Standard Drug | Standard Drug IC50 (nM) | Reference |
| ELQ-300 | W2 (CQ-resistant) | 1.8 | Chloroquine | 126 | [9] |
| ELQ-300 | TM90-C2B (CQ-resistant) | 1.7 | Chloroquine | 96.2 | [9] |
| P4Q-158 (liver stage) | P. berghei | 3.07 | Atovaquone | 1.42 | [9] |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole (4b) | 3D7 (CQ-sensitive) | 13 | Chloroquine | Not specified | [10] |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole (4b) | K1 (CQ-resistant) | 20 | Chloroquine | Not specified | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel chemical entities.
MTT Assay for In Vitro Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a standard anticancer drug).
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[12]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[12]
Conclusion and Future Directions
The compiled data from structurally related compounds suggest that this compound derivatives hold significant promise as a versatile scaffold for the development of novel therapeutic agents. Their potential to inhibit cancer cell growth, combat drug-resistant bacteria, and act against malaria parasites warrants further investigation.
Future research should focus on the synthesis of a focused library of this compound derivatives to establish clear structure-activity relationships. Direct, head-to-head comparative studies against a panel of standard drugs are crucial to accurately benchmark their performance. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by these compounds, which will be instrumental in their optimization and potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 7-Bromoquinolin-4-ol: A Guide for Laboratory Professionals
Core Principle: 7-Bromoquinolin-4-ol should be treated as hazardous waste due to its halogenated nature and quinoline structure.[1] It must not be disposed of in regular trash or poured down the drain.[2] All contaminated materials must be collected and managed through an approved hazardous waste program.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374.[1] |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or with appropriate respiratory protection if dust or aerosols are generated.[3][4] | --- |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, absorbent pads), must be identified as hazardous waste.[5]
-
Crucially, segregate halogenated organic waste from non-halogenated organic waste to prevent dangerous reactions and to facilitate proper disposal, as they are often incinerated under specific conditions.[2][6]
2. Waste Collection:
-
Solid Waste: Carefully place solid this compound and any contaminated disposable items directly into a designated and clearly labeled "Halogenated Organic Solid Waste" container.[7]
-
Liquid Waste: Collect solutions containing this compound in a designated "Halogenated Organic Liquid Waste" container.[2][7]
-
Use compatible containers, such as high-density polyethylene (HDPE), and ensure they have a secure, tight-fitting lid.[5][6] Do not use metal containers, as halogenated solvents can produce acids that corrode metal.[6]
3. Container Labeling and Storage:
-
Label the hazardous waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[7][8]
-
The label must include the full chemical name, "this compound," and list all other components and their approximate percentages.[9] Do not use abbreviations or chemical formulas.[10]
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[11][12]
-
Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials such as acids, bases, and oxidizing agents.[6][7]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[7]
4. Request for Disposal:
-
Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8]
Spill Management
In the event of a small spill, follow these steps:
-
Ensure the area is well-ventilated.[3]
-
Wearing appropriate PPE, absorb the spill with an inert, dry material.[6]
-
Collect the absorbent material and place it in the designated container for halogenated solid waste.[8]
-
Clean the spill area as appropriate.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. ethz.ch [ethz.ch]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. odu.edu [odu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Bromoquinolin-4-ol
For Immediate Reference: Key Safety and Logistical Information for 7-Bromoquinolin-4-ol
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and can cause serious eye damage.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
A detailed breakdown of recommended PPE is provided in the table below.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton). Double-gloving is recommended. | To prevent skin contact with the compound. Halogenated aromatic compounds can be absorbed through the skin. Nitrile gloves offer good resistance to a range of chemicals, while Neoprene and Viton provide enhanced protection against more aggressive solvents. |
| Body Protection | A fully fastened laboratory coat, preferably a chemical-resistant or disposable one. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) should be used, especially when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of airborne particles, which can be harmful. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial to minimize exposure risk. The following protocols outline the safe procedures for weighing the solid compound and preparing solutions.
Experimental Protocol: Weighing and Transferring Solid this compound
-
Preparation: Before starting, ensure a certified chemical fume hood is operational. Decontaminate the work surface within the fume hood.
-
Tare the Container: Place a clean, dry, and appropriately sized container with a lid on a calibrated analytical balance and tare it.
-
Transfer to Fume Hood: Move the tared container to the chemical fume hood.
-
Aliquot the Compound: Carefully transfer the desired amount of this compound powder into the container using a clean spatula.[1][3] Keep the stock container closed as much as possible to prevent generating dust.
-
Secure the Container: Securely close the lid of the container with the weighed compound.
-
Decontaminate: Wipe the exterior of the container with a damp cloth to remove any residual powder before removing it from the fume hood.
-
Final Weighing: Place the closed container back on the analytical balance to obtain the precise weight of the transferred compound.
Experimental Protocol: Preparation of a Solution
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the container holding the pre-weighed this compound.
-
Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved. If necessary, use a sonicator, ensuring the container is properly sealed.
-
Transfer (if necessary): If the solution needs to be transferred to a different vessel (e.g., a volumetric flask), do so carefully within the fume hood.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Principles:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4][5] Mixing these waste streams can lead to complex and costly disposal procedures.
-
Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the specific contents.[1][6]
-
Containerization: Use appropriate, sealed, and clearly labeled containers for waste collection.
Disposal Protocol:
-
Solid Waste: Dispose of contaminated consumables such as gloves, weigh boats, and paper towels in a designated, sealed bag for halogenated solid waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed container for halogenated liquid waste.
-
Empty Containers: Rinse the original container with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as halogenated liquid waste. Deface the label on the empty container before disposing of it according to your institution's guidelines.
-
Institutional Guidelines: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Minor Spill (in fume hood) | 1. Ensure PPE is worn. 2. Contain the spill with an absorbent material (e.g., chemical absorbent pads or sand). 3. Carefully collect the absorbed material and place it in a sealed container for halogenated waste. 4. Decontaminate the area with a suitable solvent. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's emergency response team. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] 2. Hold the eyelids open to ensure thorough rinsing. 3. Seek immediate medical attention. |
| Skin Contact | 1. Remove contaminated clothing immediately. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. 3. Seek immediate medical attention. |
By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
